4-((Dimethylamino)methyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626339 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70799-12-1 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-((Dimethylamino)methyl)phenylboronic acid" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Dimethylamino)methyl)phenylboronic acid is a substituted arylboronic acid of interest in organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid group and a dimethylaminomethyl substituent, makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This functionality allows for the facile formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. The presence of the dimethylamino group can influence its solubility, reactivity, and potential for biological interactions. This guide provides a comprehensive overview of its properties, a general synthesis protocol, its application in Suzuki-Miyaura coupling, and potential biological signaling pathways it may influence.
Core Properties of this compound
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 70799-12-1 |
| Molecular Formula | C₉H₁₄BNO₂[1][2] |
| Molecular Weight | 179.03 g/mol [1] |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid[1] |
| Physical Form | Solid[2] |
| Boiling Point (Predicted) | 297°C[3] |
| Density (Predicted) | 1.09 g/cm³[3] |
| pKa (Predicted) | 8.37 ± 0.17[3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C[3] |
Safety and Handling
This compound is associated with certain hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H318 | Causes serious eye damage[1] |
| H335 | May cause respiratory irritation[1] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
General Synthesis of this compound
Hypothetical Synthetic Route:
-
Starting Material: 4-Bromo-N,N-dimethylbenzylamine.
-
Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom replaces the bromine atom on the phenyl ring.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The borate reacts with the aryllithium intermediate.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a suitable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[4][5]
General Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Solvent: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (argon or nitrogen) and heated with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Potential Biological Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, research on phenylboronic acids in general suggests potential interactions with biological systems. Phenylboronic acids are known to interact with diols, a common structural motif in biological molecules like sugars and glycoproteins.[6][7] This property has led to their use in the development of biosensors and drug delivery systems.[6][7]
Furthermore, studies on phenylboronic acid have shown that it can inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[8] This pathway is crucial in regulating the actin cytoskeleton and cell motility. It is plausible that substituted phenylboronic acids, such as this compound, could exhibit similar or modulated activity.
Below is a diagram illustrating a potential signaling pathway that could be influenced by phenylboronic acid compounds.
Caption: Potential inhibitory effect on the Rho GTPase signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound in a drug discovery context.
Caption: Suzuki-Miyaura coupling experimental workflow.
References
- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONIC ACID CAS#: 70799-12-1 [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its emerging role in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Chemical and Physical Properties
This compound is a substituted arylboronic acid that features both a boronic acid moiety and a dimethylaminomethyl group. This unique combination of a reactive boronic acid and a basic tertiary amine confers interesting properties and reactivity. The compound is typically available as a stable solid, often as its hydrochloride salt to improve stability and handling.
Molecular Formula and Weight
The key quantitative data for this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C9H14BNO2[1][2] | C9H15BClNO2[3] |
| Molecular Weight | 179.02 g/mol [2] | 215.49 g/mol [3] |
| CAS Number | 70799-12-1[1] | 938465-64-6[3] |
Structural Information
| Property | Data |
| SMILES | CN(C)Cc1ccc(cc1)B(O)O[2] |
| InChI | 1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3[1][2] |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence of the dimethylaminomethyl group can influence the electronic properties of the phenyl ring and may also play a role in coordinating with the metal catalyst, potentially affecting reaction rates and yields.
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol can be adapted for use with this compound.
Reaction: Coupling of an Aryl Halide with a Phenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.[4] Arylboronic acids serve as crucial building blocks for the synthesis of complex bioactive molecules.[5]
While specific, publicly detailed applications of this compound in late-stage drug candidates are not widely documented, its structural motifs are of significant interest. The dimethylaminomethyl group can enhance solubility and provide a handle for salt formation, which are desirable pharmacokinetic properties. Furthermore, this group can participate in hydrogen bonding or ionic interactions with biological targets. It is frequently used as a building block in the synthesis of compound libraries for high-throughput screening in the quest to identify new drug leads.[5]
Visualizing Synthetic Processes
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound and its hydrochloride salt are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
References
- 1. researchgate.net [researchgate.net]
- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (4-((Dimethylamino)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the para position. This substitution influences the electronic properties and reactivity of the boronic acid.
Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | [4-[(Dimethylamino)methyl]phenyl]boronic acid | [1] |
| CAS Number | 70799-12-1 | [1] |
| Molecular Formula | C₉H₁₄BNO₂ | [1][2] |
| Molecular Weight | 179.02 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | CN(C)Cc1ccc(cc1)B(O)O | [2] |
| InChI | 1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | [2] |
Physicochemical Data:
While specific experimental data for this compound is limited in publicly available literature, data for the structurally similar 4-(Dimethylamino)phenylboronic acid can provide useful estimations.
| Property | Estimated Value | Source |
| pKa (predicted) | ~8.78 | |
| Water Solubility | Sparingly soluble |
Spectroscopic Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for preparing similar aminophenylboronic acids. A common approach involves the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Representative Synthesis Protocol (Hypothetical):
This protocol is a representative example for the synthesis of an aminophenylboronic acid and should be adapted and optimized for the specific synthesis of this compound.
Reaction: Lithiation of 4-bromo-N,N-dimethylbenzylamine followed by reaction with triisopropyl borate.
Materials:
-
4-bromo-N,N-dimethylbenzylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-N,N-dimethylbenzylamine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Stir the mixture vigorously for 1 hour.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-((dimethylamino)methyl)phenyl group into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Representative Suzuki-Miyaura Coupling Protocol:
This is a general procedure and may require optimization for specific substrates.
Reaction: Palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Suzuki-Miyaura Reaction Workflow
As no specific signaling pathways involving this compound have been identified in the scientific literature, this diagram illustrates its primary application in a logical workflow.
Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Drug Development Context
Currently, there is no significant body of research indicating specific biological activities or direct applications of this compound in signaling pathways or as a therapeutic agent itself. However, the broader class of aminomethylphenylboronic acids has been investigated for roles in carbohydrate sensing, owing to the interaction between the amino group and the boronic acid moiety which can enhance affinity for diols at neutral pH.[6][7] This property is of interest in the development of sensors and potential drug delivery systems.[8]
The primary relevance of this compound to drug development lies in its utility as a building block in medicinal chemistry. The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, and this particular reagent allows for the incorporation of a functionalized phenyl group that can be further modified or may contribute to the desired pharmacokinetic or pharmacodynamic properties of a target molecule.
Safety Information
This compound is classified as a hazardous substance.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONIC ACID(70799-12-1) 1H NMR [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-(Dimethylamino)phenylboronic acid(28611-39-4) 1H NMR [m.chemicalbook.com]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 4-((Dimethylamino)methyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a dimethylaminomethyl group, which can influence solubility, biological activity, and serve as a handle for further functionalization. This document provides a technical overview of its synthesis, characterization, and key applications, tailored for professionals in research and drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. It is important to note that while some identifiers are experimentally confirmed, many physical properties are computationally predicted due to a lack of comprehensive published experimental data.
| Property | Value | Source |
| IUPAC Name | [4-[(Dimethylamino)methyl]phenyl]boronic acid | Computed[1] |
| CAS Number | 70799-12-1 | Experimental[1] |
| Molecular Formula | C₉H₁₄BNO₂ | Experimental[1] |
| Molecular Weight | 179.03 g/mol | Computed[1] |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)B(O)O | Computed[1] |
| InChI Key | LRWRYAVXFZBFRJ-UHFFFAOYSA-N | Computed[1] |
| XLogP3 | 0.8 | Computed[1] |
| Hydrogen Bond Donors | 2 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
| Exact Mass | 179.1117589 Da | Computed[1] |
| Topological Polar Surface Area | 46.6 Ų | Computed[1] |
| Heavy Atom Count | 13 | Computed[1] |
Synthesis Protocol
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and have not been optimized for this specific substrate. Appropriate safety precautions, including conducting reactions under an inert atmosphere, are essential.
Step 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylaniline (Precursor)
This procedure is based on the radical-initiated benzylic bromination of activated toluene derivatives.[2][3]
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-methyl-N,N-dimethylaniline (1.0 eq) and carbon tetrachloride (CCl₄) to make a 0.5 M solution.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-(bromomethyl)-N,N-dimethylaniline, can be purified by flash column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
This protocol adapts a general method for converting benzyl halides to boronic acids via a Grignard reagent.[4][5][6]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve the 4-(bromomethyl)-N,N-dimethylaniline (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).
-
Characterization Data
Comprehensive experimental characterization data for this specific molecule is sparse in public literature. The table below provides expected analytical signatures based on its structure. Researchers should obtain experimental data on synthesized material to confirm identity and purity.
| Technique | Expected Data |
| ¹H NMR | Expected signals: Aromatic protons (2 doublets, ~7.2-7.8 ppm), benzylic methylene protons (-CH₂-, singlet, ~3.5-4.0 ppm), N-methyl protons (-N(CH₃)₂, singlet, ~2.2-2.5 ppm), boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift). |
| ¹³C NMR | Expected signals: Aromatic carbons (~125-145 ppm), benzylic carbon (-CH₂-, ~60-65 ppm), N-methyl carbons (-N(CH₃)₂, ~40-45 ppm). The carbon attached to boron may be broad or unobserved. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ = 180.1189 |
| Melting Point | Not reported in the literature. |
| Appearance | Expected to be a white to off-white solid. |
Applications in Drug Development and Research
As a member of the arylboronic acid family, this compound is a valuable building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the pharmaceutical industry to construct the complex biaryl structures found in many drug molecules.
References
- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. rsc.org [rsc.org]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on its physicochemical properties, generalized experimental protocols for the analysis of boronic acids, and a logical workflow for its characterization.
Physicochemical Properties
This compound, with the chemical formula C9H14BNO2, is a substituted phenylboronic acid derivative.[1] Its structure features a dimethylaminomethyl group at the para position of the phenyl ring relative to the boronic acid moiety. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H14BNO2 | [1] |
| Molecular Weight | 179.02 g/mol | |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid | [1] |
| CAS Number | 70799-12-1 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy of Arylboronic Acids
1. Sample Preparation:
-
Solvent Selection: Arylboronic acids can exhibit poor solubility in non-polar solvents like chloroform-d (CDCl₃) and may undergo dehydration to form boroxines, which can complicate spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred solvents to ensure dissolution and minimize oligomerization.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
3. Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the ortho and meta protons on the phenyl ring. The coupling constant would be in the range of 7-9 Hz.
-
Methylene Protons (-CH₂-): A singlet in the range of 3.5-4.5 ppm, corresponding to the methylene group connecting the dimethylamino group to the phenyl ring.
-
Methyl Protons (-N(CH₃)₂): A singlet in the range of 2.0-3.0 ppm, corresponding to the six protons of the two methyl groups.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent.
4. ¹³C and ¹¹B NMR:
-
Similar sample preparation can be used for ¹³C and ¹¹B NMR.
-
¹³C NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
¹¹B NMR is particularly useful for studying the coordination environment of the boron atom and would typically show a single, broad resonance.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common methods for analyzing boronic acids.
Experimental Protocol: ESI-MS of Arylboronic Acids
1. Sample Preparation:
-
Solvent System: Dissolve the boronic acid in a solvent mixture such as acetonitrile/water or methanol/water. A typical concentration is in the range of 1-10 µg/mL.
-
Ionization Enhancement: For positive ion mode, a small amount of formic acid can be added to the solvent to promote protonation. For negative ion mode, a modifier like ammonium hydroxide can be used.
2. Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
3. Expected Mass Spectrum:
-
Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 180.12. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ or adducts with solvent anions may be observed.
-
Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for similar compounds involve the loss of water or other small neutral molecules.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of this compound.
Caption: A logical workflow for the NMR and MS analysis of the target compound.
Signaling Pathways and Applications
Arylboronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dimethylaminomethyl group can influence the electronic properties of the molecule and may be exploited in the design of molecules for specific biological targets. However, detailed information on the involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature. Its primary role is as a synthetic intermediate in drug discovery and materials science.
References
An In-depth Technical Guide to the pKa and Lewis Acidity of 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Boronic Acids: pKa and Lewis Acidity
Boronic acids (R-B(OH)₂) are a class of organic compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity is a cornerstone of their chemical reactivity and biological activity, enabling reversible covalent interactions with diols, a feature exploited in drug design and sensor technology.
The Lewis acidity of a boronic acid in an aqueous solution is quantified by its pKa. This value represents the pH at which the concentration of the neutral, trigonal planar boronic acid is equal to the concentration of its anionic, tetrahedral boronate form, which results from the acceptance of a hydroxide ion. A lower pKa value signifies a stronger Lewis acid.
Estimated pKa of 4-((Dimethylamino)methyl)phenylboronic Acid
Direct experimental determination of the pKa for this compound is not prominently reported in the scientific literature. However, we can estimate the pKa values based on the electronic effects of the substituents and data from analogous compounds.
This molecule possesses two ionizable groups: the tertiary amine of the dimethylaminomethyl group and the boronic acid group. Therefore, it is expected to have two distinct pKa values.
-
pKa of the Dimethylamino Group: The dimethylaminomethyl substituent is an electron-withdrawing group through induction, which would slightly decrease the basicity of the amine compared to a simple alkylamine. The pKa of a typical tertiary amine is around 9-10. Therefore, a reasonable estimate for the pKa of the dimethylamino group in this compound would be in the range of 8.5 - 9.5 .
-
pKa of the Boronic Acid Group: The electronic effect of the 4-((dimethylamino)methyl) substituent on the phenyl ring will influence the Lewis acidity of the boronic acid. In its protonated form (at acidic pH), the positively charged ammonium group will be strongly electron-withdrawing, increasing the Lewis acidity and thus lowering the pKa of the boronic acid. In its neutral form, the dimethylaminomethyl group is weakly electron-donating.
In contrast to its ortho isomer, 2-((dimethylamino)methyl)phenylboronic acid, which exhibits a markedly low pKa of approximately 5.3 due to intramolecular coordination of the nitrogen to the boron atom, the para isomer lacks this direct interaction.[1] Consequently, the pKa of the boronic acid in the para isomer is expected to be significantly higher and closer to that of unsubstituted phenylboronic acid (pKa ≈ 8.8).
Given these considerations, the estimated pKa for the boronic acid moiety of this compound is in the range of 8.0 - 9.0 .
Table 1: Estimated and Comparative pKa Values
| Compound | Functional Group | Estimated/Reported pKa | Reference |
| This compound | Dimethylamino | 8.5 - 9.5 | Estimation |
| This compound | Boronic Acid | 8.0 - 9.0 | Estimation |
| 2-((Dimethylamino)methyl)phenylboronic acid | Boronic Acid | ~5.3 | [1] |
| Phenylboronic Acid | Boronic Acid | ~8.8 |
Lewis Acidity
The Lewis acidity of this compound is directly related to the pKa of the boronic acid. A lower pKa indicates a stronger Lewis acid. The substituent on the phenyl ring modulates the electron density at the boron center, thereby influencing its ability to accept a pair of electrons from a Lewis base.
The Gutmann-Beckett method is a common experimental technique to quantify the Lewis acidity of a substance.[2] It involves using triethylphosphine oxide (Et₃PO) as a probe molecule and measuring the change in the ³¹P NMR chemical shift upon interaction with the Lewis acid.[2] The acceptor number (AN) is then calculated, with higher AN values indicating stronger Lewis acidity.[2]
Due to the lack of direct experimental data for this compound, a precise acceptor number cannot be provided. However, it is anticipated to have a Lewis acidity comparable to or slightly less than that of phenylboronic acid, owing to the weakly electron-donating nature of the 4-((dimethylamino)methyl) substituent in its neutral form.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the boronic acid with a standardized solution of a strong base and monitoring the pH change.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Titration Setup: Place a known volume of the boronic acid solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Add small, precise increments of the standardized NaOH solution from the buret. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Since there are two ionizable groups, two equivalence points and two half-equivalence points are expected.
Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions by diluting the stock solution into the different pH buffers to a constant final concentration.
-
Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Determination of Lewis Acidity by the Gutmann-Beckett Method
This method provides a quantitative measure of Lewis acidity using ³¹P NMR spectroscopy.
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Reference Spectrum: Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. The chemical shift of this "free" Et₃PO serves as the reference.
-
Sample Preparation: Prepare a solution containing both the boronic acid and Et₃PO in the same deuterated solvent.
-
Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The interaction between the boronic acid (Lewis acid) and Et₃PO (Lewis base) will cause a downfield shift in the ³¹P signal.
-
Acceptor Number (AN) Calculation: The Lewis acidity is expressed as the Acceptor Number (AN), which is calculated from the change in the ³¹P chemical shift (Δδ) between the free and complexed Et₃PO.[2]
Figure 3: Workflow for Lewis acidity determination by the Gutmann-Beckett method.
Conclusion
This technical guide has provided a detailed examination of the pKa and Lewis acidity of this compound. While direct experimental data is currently lacking, estimations based on chemical principles and analogous compounds suggest two pKa values: one for the dimethylamino group (estimated at 8.5-9.5) and one for the boronic acid moiety (estimated at 8.0-9.0). The Lewis acidity is directly correlated with the boronic acid pKa. The provided experimental protocols for pKa and Lewis acidity determination offer a clear path for researchers to obtain precise values for this and other boronic acid derivatives. A thorough understanding of these fundamental properties is critical for the rational design and application of boronic acid-containing compounds in drug development and other scientific disciplines.
References
Discovering the reactivity of "4-((Dimethylamino)methyl)phenylboronic acid" with different functional groups
An In-depth Technical Guide to the Reactivity of 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an intriguing bifunctional molecule that is gaining traction in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive boronic acid moiety and a tertiary amine, allows it to participate in a diverse array of chemical transformations. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the dimethylaminomethyl group can influence solubility, act as a directing group, or participate in further functionalization. This guide provides a comprehensive overview of the reactivity of this compound with various key functional groups, complete with experimental protocols and quantitative data to facilitate its application in research and development. While specific data for this exact molecule is emerging, its reactivity can be well understood through the extensive studies on its close analog, 4-(dimethylamino)phenylboronic acid.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent substrate for these palladium-catalyzed reactions, allowing for the synthesis of complex biaryl and substituted aromatic structures.[1][2]
The catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) complex, is a well-established mechanism.[3] This is followed by transmetalation with the boronic acid, which requires activation by a base, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd Std. Soln. | 1M KOH | 95% EtOH | RT | 64 | [5] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [6] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) / Ligand 21 | K₃PO₄ | Toluene | RT | 95 | [7] |
| 4 | 4'-Chloroacetophenone | Phenylboronic acid | 7% Pd/WA30 | TBAF | THF | 60 | 68 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the coupling of an aryl bromide with this compound.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically potassium carbonate (2.0 mmol) or potassium phosphate.[5][9]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).[6]
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Chan-Lam Coupling: C-Heteroatom Bond Formation
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds.[11] This copper-catalyzed reaction couples arylboronic acids with amines, amides, alcohols, and phenols under notably mild conditions, often at room temperature and open to the air.[12][13] This presents a significant advantage over similar palladium-catalyzed reactions like the Buchwald-Hartwig amination. The dimethylamino group in the target molecule remains stable under these conditions.
The mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate forges the C-N or C-O bond and regenerates a Cu(I) species, which is reoxidized to Cu(II) by an oxidant (typically oxygen from the air) to complete the catalytic cycle.[14][15]
Quantitative Data for Chan-Lam Coupling
This table illustrates the versatility of the Chan-Lam coupling with various nitrogen and oxygen nucleophiles.
| Entry | Nucleophile (Nu-H) | Arylboronic Acid | Catalyst | Base/Additive | Solvent | Temp | Yield (%) | Reference |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | DCM | RT | 90 | [12] |
| 2 | Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 93 | [11] |
| 3 | N-Benzyl-N-methyl-sulfamoyl azide | Phenylboronic acid | CuCl (10 mol%) | None | MeOH | RT | 91 | [1] |
| 4 | Aniline | Phenylboronic acid | Copper Anode/Cathode | Et₄NBF₄ | MeCN | RT | 85 | [16] |
Experimental Protocol: Chan-Lam C-N Coupling
A general procedure for the N-arylation of an amine with this compound.
-
Setup: In a flask open to the atmosphere, combine the amine (1.0 mmol), this compound (1.5 mmol), and a copper catalyst, typically copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric or 10-20 mol% for catalytic versions).[12]
-
Solvent and Additives: Add a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). A base like pyridine or triethylamine (2.0 equiv) is often added to facilitate the reaction.[13] In some cases, molecular sieves are used to remove water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to several days. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica gel to remove the copper salts, washing with the reaction solvent or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the pure N-arylated product.
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids.[17][18] The reaction proceeds under mild, often neutral conditions and tolerates a wide variety of functional groups on all three components.[19]
The mechanism is thought to involve the initial condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the hydrated aldehyde or an α-hydroxy acid, forming a reactive boronate complex. This is followed by the intramolecular transfer of the aryl group from the boron to the electrophilic iminium carbon, yielding the final product after hydrolysis.[20]
Quantitative Data for Petasis Reaction
The table below presents examples of the Petasis reaction, highlighting the diversity of components that can be employed.
| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | PhCF₃ | RT | 75 | [3] |
| 2 | 4-Nitroaniline | Glyoxylic acid | Phenylboronic acid | MeCN-DMF | 120 (MW) | 25 | [21] |
| 3 | Benzylamine | Dihydroxyacetone | 2-(p-Octylphenyl)vinylboronic acid | Toluene | 60 | High | [18] |
| 4 | (-)-d-Lyxose | Benzylamine | (E)-2-Phenylvinylboronic acid | EtOH | RT | 82 | [4] |
Experimental Protocol: Petasis Reaction
A general protocol for the three-component synthesis of an α-aryl glycine derivative.
-
Setup: In a round-bottom flask, dissolve the amine (e.g., dibenzylamine, 1.0 mmol) and the carbonyl component (e.g., glyoxylic acid, 1.1 mmol) in a suitable solvent like dichloromethane (DCM) or ethanol.[18]
-
Boronic Acid Addition: Add this compound (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within 12-24 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with water and an organic solvent. Adjust the pH if necessary to ensure the product is in the organic layer. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the pure α-substituted amine.
Reactivity with Diols: Boronic Ester Formation
Boronic acids reversibly react with 1,2- and 1-3-diols to form cyclic boronate esters.[22] This equilibrium-driven process is highly dependent on pH, the pKa of the boronic acid, and the structure of the diol.[23] The formation of the boronate ester is typically favored at pH values above the pKa of the boronic acid.[24] This reactivity is fundamental to the use of boronic acids in glucose sensors, as protecting groups in synthesis, and in the formation of dynamic covalent materials like hydrogels.[2] The dimethylaminomethyl group can influence the pKa of the boronic acid and thus modulate its binding affinity with diols.
Quantitative Data for Boronic Acid-Diol Binding
Binding constants (Keq) are highly dependent on the specific boronic acid, diol, and solution conditions (pH, buffer). The table provides a qualitative understanding of these interactions.
| Boronic Acid Type | Diol | Binding Affinity | Key Factors | Reference |
| Arylboronic acid | Sorbitol | Moderate-High | pH > pKa of boronic acid, multiple 1,2-diol sites | [22] |
| Arylboronic acid | Fructose | High | Favorable furanose form for binding | [24] |
| Alkylboronic acid | Mannitol | Generally higher than aryl acids | Electronic effects | [22] |
| Phenylboronic acid | Alizarin Red S | High | Used in competitive binding assays | [25] |
Experimental Protocol: Boronate Ester Formation and Analysis
A general method to study the interaction between a diol and this compound.
-
Preparation: Prepare stock solutions of this compound and the diol (e.g., glucose, fructose, or catechol) in a buffered aqueous solution (e.g., phosphate or borate buffer) at a specific pH.
-
Mixing: Combine aliquots of the boronic acid and diol solutions in a cuvette for spectroscopic analysis (UV-Vis or fluorescence) or in an NMR tube.
-
Analysis: Monitor the changes in the spectroscopic signal (e.g., absorbance or fluorescence intensity) or chemical shifts in the ¹H or ¹¹B NMR spectrum upon mixing. The magnitude of the change is proportional to the extent of boronate ester formation.
-
Quantification: By titrating the diol into the boronic acid solution (or vice versa) and fitting the resulting data to a suitable binding isotherm (e.g., 1:1 binding model), the association or formation constant (Keq) can be determined.[24] This provides a quantitative measure of the reactivity and binding strength between the two components under the specified conditions.
References
- 1. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Dimethylamino)phenylboronic acid CAS#: 28611-39-4 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Petasis reaction - Wikipedia [en.wikipedia.org]
- 18. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of Phenylboronic Acids: A Case Study of 4-((Dimethylamino)methyl)phenylboronic acid
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no specific published crystal structure for 4-((Dimethylamino)methyl)phenylboronic acid. Therefore, this guide provides a general framework for the crystal structure analysis of a small organic molecule of this type, alongside known physicochemical properties of the target compound. The experimental protocols described are standardized methodologies and have not been specifically applied to this compound in published literature.
Introduction
This compound is a bifunctional organic compound containing both a boronic acid moiety and a tertiary amine. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential for forming covalent bonds with diols (a characteristic of boronic acids) and their pH-responsive nature (a characteristic of the dimethylamino group). A definitive crystal structure would provide invaluable insights into its three-dimensional arrangement, intermolecular interactions, and solid-state packing, which are crucial for understanding its physical properties and designing new applications. This document outlines the typical procedures involved in such an analysis.
Physicochemical Properties
A summary of the known properties of this compound, gathered from chemical databases and suppliers, is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.03 g/mol [1] |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid[1] |
| CAS Number | 70799-12-1[1] |
| Appearance | Solid |
| Computed Properties | |
| XLogP3 | 1.3 |
| H-Bond Donor Count | 2 |
| H-Bond Acceptor Count | 3 |
General Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals.
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] For a compound like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical; solvents in which the compound has moderate solubility are often ideal. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This is a highly successful method for growing high-quality crystals from a small amount of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or further in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
For phenylboronic acids, common solvents for crystallization include water, ethanol, methanol, and mixtures thereof. Given the amine group in the target molecule, the pH of the solution could also be a critical variable to control during crystallization attempts.
Once a suitable crystal (typically >0.1 mm in all dimensions, with no visible cracks or defects) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[2][3]
-
Mounting: The crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop with a cryo-protectant oil.
-
Data Acquisition: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4] A full dataset may consist of hundreds of images, each corresponding to a small rotation of the crystal.[4]
The collected diffraction data are processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the space group of the crystal.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5] This process is repeated until the model converges to a final, validated structure.
Visualization of the Crystallography Workflow
The general workflow for single-crystal X-ray diffraction is illustrated below.
Conclusion
While the specific crystal structure of this compound remains to be determined, the methodologies for its analysis are well-established. A successful crystallographic study would provide definitive information on its molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding involving the boronic acid and the potential for acid-base interactions with the dimethylamino group. This structural data would be highly valuable for researchers in drug development and materials science, enabling a more rational design of new molecules and materials based on this versatile chemical scaffold.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
Thermogravimetric Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the theoretical thermogravimetric analysis (TGA) of 4-((Dimethylamino)methyl)phenylboronic acid. Due to the absence of publicly available experimental TGA data for this specific compound, this guide synthesizes information from related compounds and general principles of thermal analysis to present a putative thermal decomposition profile. It includes a detailed, hypothetical experimental protocol for conducting TGA, a speculative decomposition pathway, and representative data presented in tabular format. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermal properties of this and similar organoboron compounds.
Introduction
This compound is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermal stability is crucial for its handling, storage, and application in various processes. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature.[1] This guide outlines the expected thermal behavior of this compound and provides a framework for its experimental investigation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for designing appropriate experimental procedures.
| Property | Value | Reference |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid | [2] |
| Molecular Formula | C₉H₁₄BNO₂ | [2] |
| Molecular Weight | 179.03 g/mol | [2] |
| CAS Number | 70799-12-1 | [2] |
Hypothetical Thermogravimetric Analysis Data
The following table summarizes the expected quantitative data from a TGA experiment on this compound, based on postulated decomposition steps. This data is illustrative and should be confirmed by experimental analysis.
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Postulated Lost Moiety |
| 1: Dehydration (Anhydride Formation) | 100 - 200 | ~10.0 | ~90.0 | H₂O |
| 2: Decomposition of Side Chain | 200 - 400 | ~24.6 | ~65.4 | C₂H₇N (Dimethylaminomethyl group) |
| 3: Decomposition of Phenylboronic Acid Core | 400 - 600 | ~43.0 | ~22.4 | C₆H₄B(OH) |
| Final Residue | > 600 | - | ~22.4 | Boron Oxides/Nitrides |
Experimental Protocol
This section details a recommended experimental protocol for the thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of operating under a controlled atmosphere and have a sensitive microbalance.
4.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).[3]
-
Ensure the sample is representative of the bulk material.[3]
-
If the sample is hygroscopic, handle it in a dry atmosphere (e.g., a glove box) to prevent moisture absorption, which could affect the initial mass and decomposition profile.[3][4]
4.3. TGA Experimental Parameters
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[5]
-
-
Data Collection: Continuously record the sample mass and temperature.
4.4. Data Analysis
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage of weight loss for each step.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting a TGA experiment.
5.2. Postulated Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed in multiple steps. The following diagram illustrates a speculative decomposition pathway.
Interpretation of Results
The postulated decomposition pathway suggests a multi-step thermal degradation process:
-
Dehydration: The initial weight loss is attributed to the condensation of the boronic acid groups to form an anhydride, releasing water. This is a common thermal reaction for boronic acids.[5]
-
Side Chain Decomposition: At higher temperatures, the dimethylaminomethyl side chain is expected to cleave from the phenyl ring.
-
Core Decomposition: Finally, the remaining phenylboronic acid core will decompose, likely leading to the formation of stable boron-containing inorganic residues such as boron oxides or nitrides at high temperatures.
Conclusion
This technical guide provides a theoretical framework for the thermogravimetric analysis of this compound. While no experimental data is currently available in the public domain, the provided hypothetical data, experimental protocol, and postulated decomposition pathway offer a valuable starting point for researchers. Experimental verification of these hypotheses is essential for a definitive understanding of the thermal properties of this compound. The methodologies and expected outcomes detailed herein can guide the design and interpretation of future TGA studies on this compound and related compounds.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-((Dimethylamino)methyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. 4-((Dimethylamino)methyl)phenylboronic acid is a valuable building block that introduces a phenyl group with a basic dimethylaminomethyl substituent, a common motif in pharmacologically active compounds.
The presence of the Lewis basic tertiary amine in this compound can present challenges for the palladium-catalyzed coupling reaction. The amine can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and efficient conversion. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, along with representative data and a discussion of the key experimental parameters.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
The dimethylamino group on the boronic acid can interfere with this cycle by coordinating to the palladium species. The use of sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, can mitigate this issue by favoring the desired catalytic intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% triethylamine to prevent product streaking on the silica).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a significant reduction in reaction time.[2]
Materials:
-
This compound
-
Aryl bromide or chloride
-
Pd EnCat™ 30 or a similar encapsulated palladium catalyst
-
Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane or Ethylene glycol dimethyl ether (DME)
-
Water, degassed
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), the palladium catalyst (e.g., Pd EnCat™ 30, 10 mol% Pd), and the base (e.g., CsF, 1.0 mmol).
-
Add the solvent system (e.g., 1,4-Dioxane/water, 4:1, 5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography as described in Protocol 1.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various amine-containing boronic acids or their derivatives with aryl halides from the literature. This data can serve as a reference for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-(Aminomethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 2 | 1-Bromo-4-nitrobenzene | 4-(Dimethylamino)phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 4 | 4-Chloroanisole | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 88 |
| 5 | 4-Bromobenzonitrile | 2-(Dimethylaminomethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75 |
Troubleshooting and Key Considerations
-
Catalyst Inhibition: If the reaction is sluggish or stalls, catalyst inhibition by the amine functionality may be the cause. Increasing the ligand to palladium ratio (e.g., L:Pd of 4:1) or switching to a more sterically hindered ligand like XPhos or RuPhos can be beneficial.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. For sensitive substrates, milder bases like CsF may be employed.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents. The use of degassed solvents is recommended to prevent oxidation of the palladium catalyst.
-
Product Purification: The basicity of the product may cause it to streak on silica gel during column chromatography. Adding a small amount of a volatile amine, such as triethylamine (1-2%), to the eluent can help to obtain a clean separation.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be observed. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help to drive the desired cross-coupling reaction to completion.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide range of valuable compounds.
References
Applications of 4-((Dimethylamino)methyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Dimethylamino)methyl)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The presence of the dimethylaminomethyl group can influence the electronic properties and solubility of the molecule, potentially enhancing reaction rates and yields in certain contexts. This boronic acid serves as a crucial building block in the construction of complex organic molecules, finding applications in pharmaceutical development, materials science, and the synthesis of biologically active compounds. Its utility is most prominently featured in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, facilitating the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This compound is an effective coupling partner in these reactions, reacting with a wide range of aryl and heteroaryl halides or triflates.
Application Note:
The dimethylaminomethyl moiety in this compound can act as an internal ligand or base, potentially accelerating the catalytic cycle. This feature can be particularly advantageous in microwave-assisted protocols, where rapid heating can significantly reduce reaction times. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome and can be tailored to the specific substrates being coupled. Common catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands that enhance catalyst stability and activity.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note: This data is illustrative and may not represent a comprehensive dataset. Actual yields may vary based on specific reaction conditions and substrate purity.
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 95 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | 85 |
| 5 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Ethanol/H₂O | 85 | 12 | 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Application Notes & Protocols: Synthesis of PET Imaging Agents Using 4-((Dimethylamino)methyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-((Dimethylamino)methyl)phenylboronic acid is a versatile precursor in organic synthesis, particularly valuable in the development of novel Positron Emission Tomography (PET) imaging agents. Its structure incorporates a phenylboronic acid moiety, which is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] This functionality allows for the efficient late-stage introduction of radionuclides, such as Fluorine-18 ([¹⁸F]), onto a target molecule.
The dimethylaminomethyl group on the phenyl ring can enhance aqueous solubility and may serve as a pharmacophore or a binding auxiliary to improve the affinity and selectivity of the resulting PET tracer for its biological target. These characteristics make it an attractive building block for the synthesis of radiopharmaceuticals aimed at imaging various physiological and pathological processes, including cancer, neurological disorders, and cardiovascular diseases.[3][4] Boronic acids and their esters are stable precursors that can be readily adapted for radiohalogenation reactions, providing a general and robust method for PET tracer development.[5]
This document provides a detailed protocol for the synthesis of a model PET imaging agent, [¹⁸F]Fluorobenzyl-DMPA-Tracer , using this compound as the key precursor. The methodology is based on a copper-mediated or palladium-catalyzed radiofluorination/cross-coupling reaction, a common strategy for producing ¹⁸F-labeled radiotracers.[5][6]
Application Example: Synthesis of [¹⁸F]Fluorobenzyl-DMPA-Tracer
This section details the synthesis of a hypothetical PET tracer, [¹⁸F]Fluorobenzyl-DMPA-Tracer , via a Suzuki-Miyaura cross-coupling reaction. The reaction couples this compound with a generic [¹⁸F]4-fluorobenzyl bromide synthon. This approach is representative of a late-stage radiofluorination strategy where the radionuclide is incorporated in the final step of the synthesis.
Reaction Scheme
The overall synthetic pathway is a palladium-catalyzed cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling for tracer synthesis.
Experimental Workflow
The synthesis, purification, and quality control of the PET tracer follow a standardized workflow common in radiopharmaceutical production.
Caption: Radiosynthesis workflow for the PET tracer.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (precursor)
-
[¹⁸F]Fluoride (produced from an ¹⁸O(p,n)¹⁸F reaction in a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Precursor for [¹⁸F]4-fluorobenzyl bromide (e.g., 4-(bromomethyl)phenyltrimethylammonium triflate)
-
Sterile water for injection
-
Ethanol, USP grade
-
0.9% Sodium Chloride for injection, USP
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Semi-preparative and analytical HPLC systems with radioactivity and UV detectors
Step 1: [¹⁸F]Fluoride Trapping and Drying
-
Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen at 110 °C until all solvent is evaporated. Repeat with two additions of anhydrous MeCN (1 mL each).
Step 2: Synthesis of [¹⁸F]4-Fluorobenzyl Bromide
-
To the dried [¹⁸F]K/K₂₂₂ complex, add the precursor for the benzyl bromide synthon (e.g., 4-(bromomethyl)phenyltrimethylammonium triflate, 10 mg) dissolved in 1 mL of anhydrous DMF.
-
Seal the reaction vessel and heat at 120 °C for 10 minutes.
-
After cooling, the crude [¹⁸F]4-fluorobenzyl bromide is used directly in the next step or can be purified via a rapid SPE cartridge.
Step 3: Suzuki-Miyaura Cross-Coupling Reaction
-
In a separate vial, dissolve this compound (15 mg) and Pd(PPh₃)₄ (5 mg) in 1 mL of DMF. Add 0.2 mL of 2M aqueous K₂CO₃ solution.
-
Transfer the crude [¹⁸F]4-fluorobenzyl bromide solution from Step 2 to this vial.
-
Seal the vessel and heat at 100 °C for 15 minutes.
-
After the reaction, cool the vessel and quench the reaction by adding 4 mL of water.
Step 4: Purification
-
Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) at a flow rate of 4 mL/min.
-
Collect the fraction corresponding to the [¹⁸F]Fluorobenzyl-DMPA-Tracer, identified by the radioactivity detector peak that correlates with the UV peak of the non-radioactive standard.
Step 5: Formulation
-
Dilute the collected HPLC fraction with 50 mL of sterile water.
-
Trap the diluted product on a C18 SPE cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of USP-grade ethanol, followed by 9 mL of 0.9% sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quantitative Data Summary
The following table summarizes typical quantitative results for the synthesis of [¹⁸F]Fluorobenzyl-DMPA-Tracer. These values are representative of successful radiochemical syntheses for PET tracers.
| Parameter | Value | Method of Determination |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | Measured from initial [¹⁸F]fluoride activity |
| Total Synthesis Time | 60-75 minutes | From [¹⁸F]fluoride delivery to final product |
| Radiochemical Purity (RCP) | > 98% | Analytical HPLC |
| Molar Activity (Aₘ) | 80-150 GBq/µmol (at end of synthesis) | Analytical HPLC with calibrated standard |
| Residual Solvents | < 400 ppm (Acetonitrile, Ethanol) | Gas Chromatography (GC) |
Quality Control Protocols
1. Analytical HPLC:
-
Purpose: To determine radiochemical purity and molar activity.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., 40:60 MeCN:H₂O with 0.1% TFA).
-
Flow Rate: 1 mL/min.
-
Detection: In-line UV (254 nm) and radioactivity detectors.
-
Procedure: Inject a small aliquot of the final product. The radiochemical purity is the ratio of the desired product's radioactivity peak area to the total radioactivity detected. Molar activity is calculated by comparing the radioactivity of the product peak with the mass determined from the UV peak area against a standard curve.
2. Gas Chromatography (GC):
-
Purpose: To quantify residual solvents from the synthesis.
-
Column: Standard capillary column for solvent analysis.
-
Detector: Flame Ionization Detector (FID).
-
Procedure: Inject a sample of the final formulation and compare peak areas to a standard curve of known solvent concentrations.
3. Sterility and Endotoxin Testing:
-
Purpose: To ensure the final product is safe for injection.
-
Sterility: Test by inoculating samples in fluid thioglycolate medium and soybean-casein digest medium, followed by incubation.
-
Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test.
These protocols ensure that the synthesized PET imaging agent meets all regulatory requirements for preclinical or clinical use.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]
- 4. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chemoselective Ligation with 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for chemoselective ligation using 4-((dimethylamino)methyl)phenylboronic acid. This reagent is a valuable tool for bioconjugation, drug delivery, and molecular sensing, owing to its ability to form reversible covalent bonds with 1,2- or 1,3-diols under mild, aqueous conditions.
Introduction
This compound belongs to the class of phenylboronic acids (PBAs) that are widely utilized for their unique reactivity towards diol-containing molecules such as sugars, glycoproteins, and certain amino acid side chains (e.g., serine, threonine). The key feature of this ligation chemistry is the formation of a stable boronate ester linkage. The presence of the dimethylaminomethyl group in the para position of the phenyl ring influences the electronic properties of the boronic acid, thereby modulating its reactivity and the stability of the resulting boronate ester. This chemoselective ligation is reversible and highly dependent on the pH of the surrounding environment, a property that is often exploited for stimuli-responsive "smart" materials and drug delivery systems.
Principle of Chemoselective Ligation
The fundamental reaction involves the condensation of the boronic acid with a diol to form a cyclic boronate ester. This reaction is an equilibrium process that can be influenced by several factors, including pH, temperature, and the concentration of reactants.
The reaction proceeds through two primary pathways depending on the pH:
-
Reaction with the neutral, trigonal boronic acid (B(OH)₂): At acidic to neutral pH, the trigonal form of the boronic acid is predominant and reacts with the diol.
-
Reaction with the anionic, tetrahedral boronate (B(OH)₃⁻): At higher pH, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form, which can also react with diols.
The dimethylaminomethyl group, being electron-donating, can influence the pKa of the boronic acid, thereby affecting the pH range at which optimal ligation occurs.
A particularly stable complex is formed between phenylboronic acids and salicylhydroxamic acid (SHA), making this pair a robust system for bioconjugation and immobilization.[1]
Applications
The chemoselective ligation with this compound and its analogs has found applications in various fields:
-
Bioconjugation and Protein Immobilization: The ability to selectively react with diols allows for the site-specific labeling and immobilization of proteins and other biomolecules. For instance, proteins can be modified with phenylboronic acid moieties and then captured on a solid support functionalized with a diol-containing ligand like salicylhydroxamic acid (SHA).[1]
-
Drug Delivery: The pH-sensitive nature of the boronate ester bond is leveraged in the design of drug delivery systems. A drug containing a diol can be conjugated to a boronic acid-functionalized carrier. In the physiological pH of blood (7.4), the linkage is stable. However, in the acidic microenvironment of tumors or within the endosomes of cells, the boronate ester can hydrolyze, leading to the release of the drug.
-
-
Molecular Sensing: The interaction of boronic acids with saccharides has been extensively used for the development of glucose sensors. The binding of glucose can trigger a change in the fluorescence or electrochemical properties of a reporter molecule attached to the boronic acid. The aminomethyl group can play a role in modulating the fluorescence response.
-
Experimental Protocols
Protocol for Protein Immobilization using a Phenylboronic Acid-Salicylhydroxamic Acid (PBA-SHA) System
This protocol is adapted from the immobilization of PBA-conjugated proteins onto a SHA-functionalized support.[1]
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide (NHS) ester (for protein modification)
-
Salicylhydroxamic acid (SHA)-functionalized solid support (e.g., Sepharose beads)
-
Coupling Buffer: 0.1 M Sodium bicarbonate, 0.15 M NaCl, pH 8.3
-
Washing Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 8.3
-
Elution Buffer (optional, for reversible immobilization): 0.1 M Glycine-HCl, pH 3.0
Procedure:
-
Protein Modification with this compound: a. Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL. b. Prepare a stock solution of the this compound NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF). c. Add a 10- to 50-fold molar excess of the boronic acid NHS ester to the protein solution. d. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. e. Remove the excess, unreacted boronic acid reagent by dialysis or size-exclusion chromatography against the Washing Buffer.
-
Immobilization of the PBA-Modified Protein: a. Equilibrate the SHA-functionalized solid support with the Washing Buffer. b. Add the PBA-modified protein solution to the equilibrated support. c. Incubate for 1-2 hours at room temperature with gentle agitation to allow for the formation of the boronate ester complex. d. Wash the support extensively with the Washing Buffer to remove any non-specifically bound protein.
-
Elution of the Immobilized Protein (Optional): a. To elute the protein, wash the support with the Elution Buffer. The acidic pH will hydrolyze the boronate ester linkage. b. Neutralize the eluted protein fraction immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
General Protocol for Boronate Ester Formation with a Diol-Containing Small Molecule
Materials:
-
This compound
-
Diol-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a buffer of desired pH.
-
Organic co-solvent (if needed for solubility, e.g., DMSO, Methanol)
Procedure:
-
Dissolve the this compound and the diol-containing molecule in the Reaction Buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Typical molar ratios of boronic acid to diol range from 1:1 to 5:1.
-
The reaction is typically fast and can proceed at room temperature. Allow the reaction to proceed for 30 minutes to 2 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, LC-MS, or NMR.
-
The resulting boronate ester can be purified by standard chromatographic techniques if necessary.
Quantitative Data
Quantitative data for the ligation of this compound is not extensively reported. However, the following table provides illustrative data for related phenylboronic acid systems to guide experimental design.
| Phenylboronic Acid Derivative | Ligand | Apparent Dissociation Constant (Kd) | Optimal pH | Application |
| 3-Aminophenylboronic acid | Salicylhydroxamic acid | Not reported, but strong binding | 8.3 | Protein Immobilization |
| Phenylboronic acid | Alizarin Red S | ~1.5 mM | 7.4 | Fluorescent Sensing |
| 4-Carboxyphenylboronic acid | Glucose | ~5 mM | 7.4 | Glucose Sensing |
Note: The binding affinities and optimal pH are highly dependent on the specific diol structure and the substituents on the phenylboronic acid.
Visualizations
General Mechanism of Boronate Ester Formation
Caption: Reversible formation of a boronate ester.
Experimental Workflow for Protein Immobilization
Caption: Workflow for protein immobilization.
pH-Dependent Equilibrium of Phenylboronic Acid
Caption: pH-dependent equilibrium of boronic acid.
References
Application Notes and Protocols for Bioconjugation Using 4-((Dimethylamino)methyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern biomedical research and therapeutic development. Phenylboronic acids (PBAs) have emerged as versatile reagents for bioconjugation due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present on glycoproteins, carbohydrates, and other biomolecules. This interaction is highly dependent on pH, offering a level of control over the conjugation and release processes.
This document provides detailed application notes and protocols for the use of 4-((Dimethylamino)methyl)phenylboronic acid in bioconjugation. The presence of the dimethylaminomethyl group at the para position is anticipated to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is advantageous for efficient boronate ester formation at or near physiological pH. For instance, the structurally related ortho-substituted derivative, 2-((dimethylamino)methyl)phenylboronic acid, exhibits a significantly lower pKa of approximately 5.3, which facilitates strong diol binding under mildly acidic to neutral conditions[1]. This suggests that this compound is a promising candidate for bioconjugation reactions under biologically compatible conditions.
Core Principles
The primary mechanism of bioconjugation with this compound involves the formation of a cyclic boronate ester with a diol-containing biomolecule, such as a glycoprotein. This reaction is a reversible equilibrium, the kinetics and stability of which are influenced by several factors including pH, the pKa of the boronic acid, and the structure of the diol.
Figure 1: Reversible formation of a cyclic boronate ester.
Applications in Research and Drug Development
The unique properties of this compound lend themselves to a variety of applications:
-
Targeted Drug Delivery: Conjugation of therapeutic agents to antibodies or other targeting ligands that can bind to specific cell surface glycoproteins. The pH-dependent nature of the boronate ester linkage can be exploited for controlled release in the acidic tumor microenvironment.
-
Protein Labeling and Imaging: Attachment of fluorescent dyes or imaging agents to glycoproteins for visualization and tracking in biological systems.
-
Affinity Chromatography: Immobilization of this compound onto a solid support for the purification of glycoproteins.
-
Biosensors: Development of sensors for the detection of specific carbohydrates or glycoproteins.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a diol-containing protein (e.g., a glycoprotein) with a payload functionalized with this compound. Note: These protocols are based on general principles of boronate ester formation and will likely require optimization for specific applications.
Protocol 1: General Procedure for Protein Modification
This protocol describes the conjugation of a this compound-functionalized payload to a glycoprotein.
Materials:
-
Glycoprotein (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound-functionalized payload (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.0
-
Quenching Solution (optional): 1 M Sorbitol or Fructose solution
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of competing diols.
-
-
Payload Preparation:
-
Prepare a stock solution of the this compound-functionalized payload in a compatible solvent (e.g., DMSO, DMF).
-
-
Conjugation Reaction:
-
Add the payload solution to the protein solution at a molar excess (e.g., 5-20 fold excess). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.
-
Reaction progress can be monitored by LC-MS or other analytical techniques.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a high concentration of a competing diol like sorbitol or fructose.
-
-
Purification:
-
Remove the excess, unreacted payload and byproducts by size-exclusion chromatography (SEC).
-
Exchange the buffer of the purified conjugate to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by BCA or Bradford assay).
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance.
-
Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.
-
Figure 2: General workflow for protein bioconjugation.
Data Presentation
The following tables provide illustrative quantitative data for a typical bioconjugation experiment. Optimal conditions should be determined empirically for each specific application.
Table 1: Reaction Parameters for Glycoprotein Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may lead to aggregation. |
| Payload Molar Excess | 5 - 20 fold | A higher excess can increase the degree of labeling but may also increase non-specific binding and make purification more challenging. |
| Reaction Buffer | PBS (pH 7.4) or Borate Buffer (pH 8.0) | The optimal pH should be determined based on the pKa of the boronic acid and the stability of the protein. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may compromise protein stability. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Characterization of the Bioconjugate (Illustrative Example)
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 1.2 mg/mL |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 2.5 |
| Purity | SDS-PAGE | >95% |
| Conjugate Mass | Mass Spectrometry | Expected mass confirmed |
Signaling Pathways and Logical Relationships
The interaction of this compound with diols is a dynamic equilibrium. The position of this equilibrium is influenced by the surrounding chemical environment, particularly pH.
Figure 3: Influence of pH on boronate ester equilibrium.
References
Application Notes: 4-((Dimethylamino)methyl)phenylboronic acid in the Development of Boronic Acid-Based Fluorescent Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids have become indispensable tools in molecular recognition due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif prevalent in carbohydrates and other biologically significant molecules.[1][2] This interaction has been widely exploited to develop sensors for analytes such as glucose, fructose, and other saccharides.[3] When integrated into a fluorescent probe, the binding event at the boronic acid site can be translated into a measurable optical signal.[4]
This document focuses on the application of 4-((Dimethylamino)methyl)phenylboronic acid as a key building block in the design of "turn-on" fluorescent sensors. This specific compound is particularly effective in sensors that operate via a Photoinduced Electron Transfer (PET) mechanism.[3][4] The tertiary amine (dimethylamino) and the boronic acid are positioned in a "fluorophore-spacer-receptor" arrangement, where the amine acts as an electron donor that quenches fluorescence in the unbound state. Upon binding a diol-containing analyte, the electronic properties of the boron atom are altered, inhibiting the PET process and causing a significant increase in fluorescence intensity.[5]
Principle of Operation: Photoinduced Electron Transfer (PET) Sensing
The sensing mechanism of probes incorporating this compound typically relies on intramolecular Photoinduced Electron Transfer (PET). The core components are a fluorophore (e.g., anthracene, pyrene) and the boronic acid receptor, which includes a tertiary amine in close proximity.
-
"Off" State (No Analyte): In the absence of a diol-containing analyte, the boronic acid is in a neutral, trigonal planar state. Upon excitation of the fluorophore, the lone pair of electrons on the tertiary nitrogen of the dimethylamino group is transferred to the excited fluorophore. This electron transfer process provides a non-radiative decay pathway, effectively quenching the fluorescence.[5]
-
"On" State (Analyte Bound): When a target analyte with a cis-diol moiety (like glucose or fructose) is present, it covalently binds to the boronic acid, forming a cyclic boronate ester. This binding event increases the Lewis acidity of the boron atom, causing it to form a dative bond with the nearby nitrogen atom. This intramolecular coordination suppresses the PET process by making the nitrogen's lone pair unavailable for transfer to the excited fluorophore.[1][5] Consequently, the radiative decay pathway is restored, and a significant enhancement in fluorescence is observed.
The following diagram illustrates this common signaling pathway.
Quantitative Data Summary
The performance of fluorescent sensors derived from this compound depends heavily on the chosen fluorophore and the specific analyte. The table below summarizes representative data for sensors where this boronic acid moiety is coupled to an anthracene fluorophore, a common scaffold for PET-based probes.
| Analyte | Fluorophore | Sensor Type | Kobs (M-1) | Fluorescence Enhancement (I/I0) | Limit of Detection (LOD) | Reference |
| D-Glucose | Anthracene | meta-isomer | 150 ± 10 | ~12-fold | Not Reported | [4] |
| D-Fructose | Anthracene | meta-isomer | 120 ± 10 | ~10-fold | Not Reported | [4] |
| D-Galactose | Anthracene | meta-isomer | 250 ± 20 | ~14-fold | Not Reported | [4] |
| D-Glucose | Anthracene | para-isomer | 110 ± 10 | ~8-fold | Not Reported | [4] |
| D-Fructose | Anthracene | para-isomer | 100 ± 10 | ~7-fold | Not Reported | [4] |
| D-Galactose | Anthracene | para-isomer | 120 ± 10 | ~9-fold | Not Reported | [4] |
Note: Data is adapted from studies on modular PET sensors. Kobs represents the observed binding constant. The meta/para designation refers to the substitution pattern on the phenylboronic acid ring relative to the aminomethyl group.
Experimental Protocols
Protocol 1: General Synthesis of an Anthracene-Based PET Sensor
This protocol describes a general method for coupling this compound to a fluorophore, such as 9-(chloromethyl)anthracene, to create a functional PET sensor.[4]
Materials:
-
This compound hydrochloride
-
9-(chloromethyl)anthracene (or other suitable fluorophore)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.2 equivalents) in anhydrous DMF, add K2CO3 (3 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add 9-(chloromethyl)anthracene (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours under a nitrogen atmosphere, monitoring progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final sensor molecule.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Fluorometric Titration Assay
This protocol outlines the general procedure for evaluating the fluorescence response of a boronic acid-based sensor to a saccharide analyte.[1]
Materials & Equipment:
-
Boronic acid sensor stock solution (e.g., 1 mM in DMSO or Methanol)
-
Saccharide stock solution (e.g., 1 M in buffer)
-
Aqueous buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Working Solutions: a. Prepare a working solution of the boronic acid sensor (e.g., 10 µM) by diluting the stock solution in the chosen aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (<1%) to avoid solubility issues and interference with binding. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the stock solution with the same buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize for at least 30 minutes. b. Set the excitation and emission wavelengths appropriate for the sensor's fluorophore (e.g., for anthracene, λex ≈ 370 nm, λem ≈ 415 nm). Set appropriate excitation and emission slit widths (e.g., 5 nm). c. Place 2 mL of the sensor working solution into a quartz cuvette and record its initial fluorescence spectrum (I0). d. Add small aliquots (e.g., 2-10 µL) of a saccharide solution to the cuvette, mix gently by pipetting or inverting, and allow the system to equilibrate (typically 1-2 minutes). e. Record the fluorescence spectrum after each addition. f. Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the saccharide concentration. b. The data can be fitted to a suitable binding isotherm (e.g., 1:1 Benesi-Hildebrand or non-linear regression) to determine the binding constant (Kobs). c. The fluorescence enhancement factor is calculated as the ratio of the maximum fluorescence (Imax) to the initial fluorescence (I0).
The following diagram illustrates the general experimental workflow.
References
- 1. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 4. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 4-((Dimethylamino)methyl)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Dimethylamino)methyl)phenylboronic acid is an aromatic boronic acid containing a dimethylaminomethyl functional group. While boronic acids are a cornerstone of modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a comprehensive review of the scientific literature reveals that This compound is not a commonly reported catalyst . Its structural isomer, 4-(Dimethylamino)phenylboronic acid, has been documented in various catalytic applications.
This document provides the known properties of this compound. Furthermore, based on its chemical structure, we propose a potential and hypothetical application for this molecule as a ligand in Suzuki-Miyaura cross-coupling reactions. The rationale for this proposed application is the presence of the dimethylamino group, which can act as a coordinating Lewis base for a transition metal catalyst, potentially influencing its reactivity, selectivity, and stability. The detailed protocols provided herein are therefore illustrative and intended to serve as a starting point for researchers exploring the potential of this and similar molecules in catalysis.
Compound Properties
| Property | Value |
| Molecular Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.02 g/mol |
| Appearance | Solid |
| CAS Number | 70799-12-1 |
| InChI | 1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 |
| SMILES | CN(C)Cc1ccc(cc1)B(O)O |
Hypothetical Application: Ligand in Palladium-Catalyzed Suzuki-Miyaura Coupling
The dimethylaminomethyl group on the phenyl ring presents an intriguing possibility for intramolecular coordination to a palladium center during the catalytic cycle of a Suzuki-Miyaura reaction. This coordination could potentially stabilize the active catalytic species, accelerate key steps such as oxidative addition or reductive elimination, and influence the regioselectivity of the reaction.
Below is a proposed workflow for investigating the utility of this compound as a ligand in a model Suzuki-Miyaura coupling reaction.
Figure 1. Experimental workflow for evaluating this compound as a ligand.
Detailed Experimental Protocol (Hypothetical)
Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (7.2 mg, 0.04 mmol, 4 mol%).
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
The flask is sealed and the reaction mixture is stirred at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation
| Entry | Aryl Halide | Boronic Acid | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | This compound | Dioxane/H₂O | 100 | 12 | (To be determined) |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | This compound | Dioxane/H₂O | 100 | 12 | (To be determined) |
| 3 | 2-Bromopyridine | Phenylboronic acid | This compound | Dioxane/H₂O | 100 | 12 | (To be determined) |
Proposed Catalytic Cycle
The following diagram illustrates the hypothetical role of this compound as a ligand in the Suzuki-Miyaura catalytic cycle. The dimethylamino group is proposed to coordinate to the palladium center at various stages.
Figure 2. Proposed Suzuki-Miyaura catalytic cycle with a coordinating ligand.
Disclaimer: The application and protocols described above are hypothetical and based on the chemical structure of this compound. There is currently no published data to support its use as a catalyst or ligand in these reactions. Researchers should exercise standard laboratory safety precautions and conduct small-scale pilot experiments to validate these or any new procedures.
Step-by-step guide for setting up a Suzuki-Miyaura reaction with "4-((Dimethylamino)methyl)phenylboronic acid"
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing a Suzuki-Miyaura cross-coupling reaction using 4-((Dimethylamino)methyl)phenylboronic acid. This protocol is designed for professionals in research and drug development, offering a detailed, step-by-step procedure, essential safety information, and expected outcomes based on established chemical principles.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organohalide in the presence of a base.[1] The reaction is widely used in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]
This application note focuses on the use of this compound, a substrate containing a basic tertiary amine functional group. The presence of this group can influence the reaction conditions and purification strategy. This guide will provide a robust protocol to address these considerations.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| This compound | C₉H₁₄BNO₂ | 179.02 | 70799-12-1 | Key reactant. |
| Aryl Bromide (e.g., 4-Bromobenzonitrile) | C₇H₄BrN | 182.02 | 623-00-7 | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Ligand. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Co-solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | For work-up. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
Safety Precautions:
-
This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use with adequate ventilation and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocol
This protocol describes the coupling of this compound with an aryl bromide as a representative example. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add triphenylphosphine (0.08 mmol, 8 mol%).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
2. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers.
-
To remove the basic product from neutral impurities, extract the combined organic layers with 1M hydrochloric acid (3 x 15 mL). The product will move into the aqueous layer as its hydrochloride salt.
-
Wash the combined acidic aqueous layers with ethyl acetate (20 mL) to remove any remaining non-basic impurities.
-
Carefully neutralize the acidic aqueous layer by adding a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extract the product back into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel. Due to the basic nature of the product, it is recommended to use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient) to prevent streaking and improve separation.[3]
Data Presentation
The following table provides representative data for a Suzuki-Miyaura reaction between this compound and an aryl bromide.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 6 | ~85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | ~80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF/H₂O (9:1) | 100 | 4 | ~90-98 |
Yields are approximate and can vary based on the specific aryl halide, reaction scale, and purification method.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Note: Continuous Flow Suzuki-Miyaura Cross-Coupling of 4-((Dimethylamino)methyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecules. The transition from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration with downstream processing.[1][2][3][4] This application note details a protocol for the continuous flow Suzuki-Miyaura cross-coupling of an aryl halide with 4-((dimethylamino)methyl)phenylboronic acid, a versatile building block in medicinal chemistry.
The use of immobilized palladium catalysts in packed-bed reactors is a particularly effective strategy for continuous flow Suzuki-Miyaura couplings. This approach simplifies product purification by retaining the catalyst within the reactor, minimizing metal contamination in the product stream and allowing for catalyst reuse.[2][4]
Reaction Scheme:
Experimental Protocols
This section provides a detailed methodology for setting up a continuous flow system for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Aryl Halide (R-X): e.g., 4-bromoanisole (or other suitable aryl bromide or iodide)
-
Boronic Acid: this compound
-
Palladium Catalyst: A commercially available immobilized palladium catalyst (e.g., SiliaCat DPP-Pd, Pd/C) is recommended.[2]
-
Base: Potassium carbonate (K₂CO₃) or a similar inorganic base.
-
Solvent: A mixture of ethanol and water (e.g., 3:1 EtOH/H₂O) is a common choice.[5]
-
Tubing: PEEK or Teflon tubing for the flow path.
-
Reactor: A packed-bed column reactor.
-
Pumps: HPLC pumps or syringe pumps capable of delivering precise and stable flow rates.
-
Back Pressure Regulator: To maintain a constant pressure within the system and prevent solvent outgassing at elevated temperatures.[5]
-
Heating System: A column heater or oil bath to control the reactor temperature.
Equipment Setup:
A schematic of the continuous flow setup is depicted below. Two separate pumps are used to deliver the reactant solution (Aryl Halide and Boronic Acid) and the base solution. The two streams are combined in a T-mixer before entering the heated packed-bed reactor. A back pressure regulator is placed downstream of the reactor to maintain system pressure.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for continuous flow Suzuki-Miyaura cross-coupling.
Preparation of Reagent Solutions:
-
Solution A (Reactants): Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole, 1.0 eq.) and this compound (1.2 eq.) in the chosen solvent (e.g., 3:1 EtOH/H₂O). The concentration should be optimized based on solubility and desired throughput. A typical starting concentration is 0.1 M of the aryl halide.
-
Solution B (Base): Prepare a stock solution of the base (e.g., K₂CO₃, 2.0-3.0 eq.) in the same solvent system.
Reactor Packing:
-
Carefully pack the column reactor with the chosen immobilized palladium catalyst. The amount of catalyst will depend on the desired production scale and the catalyst's activity.
-
Ensure the catalyst bed is well-compacted to avoid channeling.
General Continuous Flow Protocol:
-
Prime the pumps and the entire flow system with the solvent to remove any air bubbles.
-
Set the desired temperature for the packed-bed reactor (e.g., 80-120 °C).
-
Set the flow rates for the reactant and base solutions. The total flow rate will determine the residence time in the reactor.
-
Start pumping both solutions simultaneously into the T-mixer and through the reactor.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the product stream at the outlet.
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable offline method (e.g., HPLC, GC-MS).
-
Upon completion, flush the system with clean solvent.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the continuous flow Suzuki-Miyaura cross-coupling. These values are representative and may require optimization for specific substrates and catalyst systems.
Table 1: Reaction Parameters
| Parameter | Typical Range |
| Temperature | 80 - 120 °C |
| Residence Time | 5 - 30 minutes |
| Aryl Halide Concentration | 0.05 - 0.2 M |
| Boronic Acid Equiv. | 1.1 - 1.5 |
| Base Equiv. | 2.0 - 3.0 |
| Pressure | 10 - 20 bar |
Table 2: Example Reaction Conditions and Results
| Aryl Halide | Catalyst | Temp (°C) | Residence Time (min) | Yield (%) |
| 4-Bromoanisole | SiliaCat DPP-Pd | 100 | 10 | >95 |
| 1-Bromo-4-chlorobenzene | Pd/C | 120 | 15 | >90 |
| 2-Bromopyridine | Pd(PPh₃)₄ on support | 90 | 20 | >85 |
Note: Yields are determined by HPLC analysis of the crude product stream against a calibrated standard.
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling is a well-established mechanistic pathway. The following diagram illustrates the key steps involved.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling of this compound in a continuous flow system. The use of a packed-bed reactor with an immobilized palladium catalyst offers a robust and efficient method for the synthesis of the desired biaryl compounds. The detailed protocols and representative data presented herein should serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Optimization of the reaction parameters for specific substrates is encouraged to achieve the best possible results.
References
- 1. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in "4-((Dimethylamino)methyl)phenylboronic acid" Suzuki coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the Suzuki coupling of "4-((Dimethylamino)methyl)phenylboronic acid".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield in my Suzuki coupling reaction with this compound. What are the potential causes?
Low yields in the Suzuki coupling of this specific boronic acid can stem from several factors, often related to the presence of the basic dimethylamino group and the inherent challenges of the Suzuki-Miyaura reaction. The primary potential causes include:
-
Catalyst Inactivation/Inhibition: The lone pair of electrons on the nitrogen atom of the dimethylamino group can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This reduces the concentration of the active catalytic species.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material. This can be promoted by the presence of water and certain bases. The basicity of the dimethylamino group might influence the local reaction environment, potentially exacerbating this issue.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature are all critical for a successful Suzuki coupling. An inappropriate combination of these parameters can lead to low conversion rates.
-
Poor Quality of Reagents: Degradation of the boronic acid, impurities in the solvent, or inactive catalyst can all lead to poor reaction outcomes.
Q2: How can I troubleshoot a low-yielding reaction?
A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue:
Caption: A stepwise workflow for troubleshooting low yield in Suzuki coupling reactions.
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
While specific, high-yielding examples for this exact boronic acid are not prevalent in readily available literature, a good starting point would be to use conditions known to be effective for other functionalized phenylboronic acids, particularly those bearing amine functionalities.
Table 1: General Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Commonly used, effective for a range of substrates. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | These bulky, electron-rich ligands can promote oxidative addition and reductive elimination, and may mitigate catalyst inhibition by the amine. |
| Base | K₂CO₃ or K₃PO₄ | Inorganic bases are generally effective and less likely to cause side reactions compared to strong organic bases. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | A common temperature range for Suzuki couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium(0) catalyst. |
Q4: I suspect catalyst inhibition by the dimethylamino group. How can I mitigate this?
To address potential catalyst inhibition, consider the following strategies:
-
Use of Bulky Ligands: Employing sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) can prevent the dimethylamino group from coordinating to the palladium center.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed for high activity and stability, which can sometimes overcome substrate-induced deactivation.
-
Protonation of the Amine: In some cases, adding a mild, non-coordinating acid to protonate the dimethylamino group can prevent it from binding to the palladium. However, this must be done with caution as it can affect the boronic acid's reactivity and the overall basicity of the reaction mixture.
Q5: How can I minimize protodeboronation?
Protodeboronation is a significant cause of low yields. To minimize this side reaction:
-
Use Anhydrous Solvents: While some water is often necessary, excessive amounts can promote hydrolysis of the boronic acid.
-
Careful Choice of Base: Strong bases can sometimes accelerate protodeboronation. Using a milder base like K₂CO₃ or CsF may be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.
Technical Support Center: Optimizing Reactions with 4-((Dimethylamino)methyl)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving "4-((Dimethylamino)methyl)phenylboronic acid," primarily in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a simple question-and-answer format.
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes related to catalyst loading?
A1: Low yield is a common issue that can often be traced back to the catalyst. Here are the primary aspects to investigate:
-
Insufficient Catalyst Loading: The most straightforward cause is simply not enough catalyst to drive the reaction to completion within a reasonable timeframe. While lower loadings are desirable for cost and sustainability, there is a minimum threshold required for efficient turnover.
-
Catalyst Deactivation/Inhibition: The dimethylamino group on your boronic acid is a Lewis base, which can coordinate to the palladium center. This coordination can inhibit the catalyst's activity or lead to the formation of inactive complexes, effectively reducing the amount of active catalyst available.
-
Poor Pre-catalyst Activation: If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction means a lower concentration of the active catalyst from the start.
Q2: I'm observing the formation of significant byproducts, such as homocoupling of the boronic acid. How can catalyst loading affect this?
A2: Byproduct formation is often linked to an imbalance in the catalytic cycle.
-
High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions, including the homocoupling of boronic acids (Glaser coupling). This occurs when two molecules of the boronic acid couple with each other.
-
Oxygen Contamination: While not directly a loading issue, the presence of oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Q3: How do I determine the optimal catalyst loading for my specific reaction?
A3: The optimal catalyst loading is a balance between reaction efficiency (time, yield) and cost/purity. A systematic approach is best:
-
Start with a Standard Loading: Begin with a generally accepted catalyst loading for Suzuki reactions, typically between 1-2 mol%.
-
Screen Lower Loadings: If the reaction is successful, attempt to decrease the loading in increments (e.g., 1.0%, 0.5%, 0.2%, 0.1%). Monitor the reaction progress (e.g., by TLC or LC-MS) to see the impact on reaction time and final yield.
-
Screen Higher Loadings: If the initial reaction is slow or incomplete, increase the catalyst loading (e.g., 3%, 5%). Note that yields may plateau or even decrease at very high loadings due to side reactions or precipitation.
-
Calculate Turnover Number (TON): The TON (moles of product / moles of catalyst) is a key metric for catalyst efficiency. Aim for the conditions that provide an acceptable yield in a reasonable time with the highest TON.
Below is a troubleshooting workflow to help diagnose and resolve issues related to catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: A good starting point for most palladium-catalyzed Suzuki couplings is between 0.5 mol% and 2 mol% of the palladium precatalyst relative to the limiting reagent (typically the aryl halide). For challenging substrates or those prone to catalyst inhibition, a slightly higher initial loading of 2-5 mol% might be necessary.[1]
Q2: Can the dimethylamino group in my boronic acid poison the palladium catalyst?
A2: Yes, this is a valid concern. The nitrogen atom has a lone pair of electrons and can act as a Lewis base, coordinating to the electron-deficient palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively "poisoning" the catalyst and slowing or halting the reaction. Using catalysts with bulky, electron-rich phosphine ligands (like Buchwald ligands) can often mitigate this issue by sterically discouraging the amine from binding to the palladium.
Q3: Is it better to use a Pd(0) or Pd(II) precatalyst?
A3: Both can be effective.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state and can initiate the catalytic cycle directly. However, they can be sensitive to air and may require more careful handling.
Q4: How does lowering the catalyst loading impact the reaction?
A4: Lowering catalyst loading is beneficial for several reasons: it reduces costs, simplifies product purification by minimizing residual palladium, and is more environmentally friendly. However, reducing the loading will typically:
-
Increase Reaction Time: Fewer catalytic sites mean each catalyst molecule must complete more cycles (higher TON), which takes longer.
-
Increase Sensitivity: The reaction becomes more sensitive to impurities, oxygen, and catalyst deactivation pathways.
The diagram below illustrates the core components and their relationships in the Suzuki-Miyaura catalytic cycle.
Data Presentation: Effect of Catalyst Loading
The following table summarizes representative data on the effect of catalyst loading on reaction time and yield in a Suzuki-Miyaura coupling. While the specific substrates are iodobenzene and phenylboronic acid, the trend is broadly applicable and demonstrates the trade-off between catalyst concentration and reaction efficiency. The catalyst used is palladium supported on activated carbon (Pd/C).[4]
| Catalyst Loading (% Pd on Carbon) | Catalyst (mol%)* | Reaction Time (min) | Yield (%) | Turnover Number (TON)** |
| 0.5% Pd/C | ~0.1 mol% | 60 | ~80 | ~800 |
| 1% Pd/C | ~0.2 mol% | 20 | 100 | ~500 |
| 2% Pd/C | ~0.4 mol% | 15 | 100 | ~250 |
| 3% Pd/C | ~0.6 mol% | 10 | 100 | ~167 |
*Molar percentage is estimated for comparison, assuming a typical reaction scale. **TON is calculated as (moles of product / moles of catalyst) and is estimated based on 100% yield where applicable.
This data clearly shows that increasing the catalyst loading can dramatically reduce the required reaction time.[4] However, beyond a certain point (e.g., 1% Pd/C), the primary benefit is a faster reaction rather than an improved yield, leading to a lower TON and less efficient use of the expensive palladium catalyst.
Experimental Protocol
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with "this compound". Note: This protocol should be optimized for your specific aryl halide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask or sealed vial)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
How to prevent protodeboronation of "4-((Dimethylamino)methyl)phenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the protodeboronation of 4-((Dimethylamino)methyl)phenylboronic acid in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of N,N-dimethyl-4-methylbenzylamine, consuming your starting material and reducing the yield of your desired product. This byproduct can also complicate the purification of your target molecule.
Q2: What makes this compound susceptible to protodeboronation?
A2: The susceptibility of this compound to protodeboronation is influenced by the presence of the basic dimethylamino group. Boronic acids containing basic nitrogen atoms can form zwitterionic species, particularly under neutral pH conditions. These zwitterions can be highly reactive and prone to fragmentation, leading to rapid protodeboronation.
Q3: What are the key factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. For boronic acids with basic groups, protodeboronation can be significant at neutral pH due to zwitterion formation. Both strongly acidic and strongly basic conditions can also promote protodeboronation, though the mechanism may differ.[1][2]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.
-
Solvent: The presence of protic solvents, especially water, can facilitate protodeboronation by providing a proton source.
-
Base: In Suzuki-Miyaura coupling, the base used to activate the boronic acid can also promote its decomposition. The type and concentration of the base are important variables.[3]
-
Catalyst System: A slow or inefficient palladium catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling reaction occurs.
Q4: How can I store this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of the protodeboronated byproduct. | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) ester or a pinacol ester. These derivatives provide a slow, controlled release of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[4][5] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and ensure it is finely powdered for better reproducibility. Avoid strong bases like NaOH or KOH if possible. 3. Lower the reaction temperature: If feasible for your specific coupling, reducing the temperature can decrease the rate of protodeboronation more significantly than the rate of the desired reaction. |
| Inefficient catalyst system. | 1. Choose a highly active catalyst: Employ a modern, highly active palladium precatalyst and ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos with a suitable palladium source) to ensure the cross-coupling reaction is much faster than the protodeboronation.[4] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary for challenging substrates. | |
| Suboptimal solvent conditions. | 1. Use anhydrous solvents: Minimize the amount of water in the reaction. If a co-solvent is necessary, use a minimal amount of degassed water. 2. Choose an appropriate solvent system: A mixture of a non-polar organic solvent and a minimal amount of water (e.g., 10:1 dioxane:water) is often a good starting point for reactions involving MIDA boronates.[5] | |
| Inconsistent results between reaction batches. | Variability in the quality of the boronic acid. | 1. Use high-purity reagents: Ensure the this compound is of high quality and has been stored correctly. 2. Consider in-situ generation or use of a freshly prepared MIDA or pinacol ester: This ensures the active species is generated consistently for each reaction. |
| Inconsistent solvent quality. | Use freshly dried and degassed solvents: This minimizes the water content and dissolved oxygen, which can affect both the catalyst and the stability of the boronic acid. |
Data Presentation: Stability Comparison
The following table provides a qualitative comparison of the stability of this compound and its common derivatives against protodeboronation.
| Compound Form | Storage Stability (Solid) | Stability in Solution (Neutral pH) | Stability in Suzuki Coupling Conditions | Key Advantage |
| Boronic Acid | Moderate | Low to Moderate | Low | Readily available |
| Pinacol Ester | High | Moderate | Moderate to High | Improved stability and handling |
| MIDA Ester | Very High | High | High | Excellent stability, slow release |
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol provides a general method for the protection of the boronic acid, which can significantly reduce protodeboronation.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., Anhydrous MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add pinacol (1.1 equiv).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, if a precipitate (water) forms, add a drying agent like anhydrous MgSO₄, stir for an additional 30 minutes, and then filter.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound MIDA ester
MIDA esters offer superior stability and are highly recommended for challenging coupling reactions.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
A dehydrating agent or method (e.g., heating under vacuum or use of a Dean-Stark trap)
Procedure:
-
Combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in an anhydrous solvent.
-
Heat the mixture (e.g., to 80-110 °C) to facilitate the condensation and removal of water. A Dean-Stark trap can be used if the solvent forms an azeotrope with water.
-
Monitor the reaction for the formation of the MIDA ester.
-
After cooling, the MIDA ester may precipitate from the solution or can be isolated by solvent removal and subsequent purification, often by crystallization or chromatography.
Protocol 3: General Suzuki-Miyaura Coupling Protocol to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
Reagents and Setup:
-
Aryl halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%)
-
Mild base (e.g., finely ground K₃PO₄, 3.0 equiv)
-
Degassed solvent mixture (e.g., 5:1 dioxane:water)
-
Oven-dried reaction vessel (e.g., Schlenk tube)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, the MIDA boronate, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the organic solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of the desired product and the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors contributing to protodeboronation and corresponding preventive measures.
Caption: Recommended workflow to minimize protodeboronation.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-((Dimethylamino)methyl)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using "4-((Dimethylamino)methyl)phenylboronic acid" in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting aryl halide minus the halogen and plus a hydrogen. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. In the case of this compound, this results in the formation of N,N-dimethyl-p-toluidine. This side reaction is often competitive with the desired Suzuki-Miyaura coupling.[1]
Troubleshooting Guide for Protodeboronation:
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures. | Water is the primary proton source for protodeboronation. Minimizing its presence can significantly reduce this side reaction. |
| Strong Base | Switch to a milder base. Consider using bases like K₃PO₄, K₂CO₃, or CsF instead of strong bases like NaOH or KOH.[2][3] | Strong bases can accelerate the rate of protodeboronation. Milder bases are often sufficient to promote the Suzuki coupling while minimizing the undesired C-B bond cleavage. |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling (e.g., 70-80 °C). | Higher temperatures can increase the rate of protodeboronation relative to the Suzuki coupling. |
| Inefficient Catalyst | Use a highly active palladium catalyst and ligand system. | An efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. |
| Boronic Acid Instability | Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction. | Boronic esters are generally more stable and less prone to protodeboronation under basic conditions. They can act as a "slow-release" source of the boronic acid during the reaction.[1] |
Q2: My main impurity is a symmetrical biaryl derived from the coupling of two molecules of this compound. How can I minimize this homocoupling reaction?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.
Troubleshooting Guide for Homocoupling:
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous exclusion of oxygen is one of the most effective ways to prevent this side reaction. |
| Use of Pd(II) Pre-catalyst | Ensure efficient in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. Alternatively, use a Pd(0) source directly. | Pd(II) species can directly mediate the homocoupling of boronic acids. |
| High Concentration of Boronic Acid | Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump. | Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. |
| Sub-optimal Ligand Choice | Employ bulky, electron-rich phosphine ligands. | These ligands can promote the reductive elimination step of the desired cross-coupling pathway, making it more competitive against the homocoupling pathway. |
Q3: I am getting a mixture of products and the reaction is not going to completion. What general optimizations can I try?
A3: In addition to addressing the specific side reactions above, general optimization of your Suzuki-Miyaura coupling can improve yield and selectivity.
General Optimization Strategies:
| Parameter | Recommendation |
| Catalyst Loading | Typically, 1-5 mol% of the palladium catalyst is used. If the reaction is sluggish, a higher catalyst loading may be beneficial. |
| Ligand-to-Metal Ratio | A 1:1 to 2:1 ligand-to-palladium ratio is common. For challenging couplings, a higher ratio may be necessary. |
| Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and an aqueous base solution is frequently used. The ratio can be optimized to ensure solubility of all components. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition of products upon prolonged heating. |
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [2][4]
| Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene | Pd(OAc)₂ / SPhos | 98 |
| 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene | Pd(OAc)₂ / SPhos | 95 |
| 4-Bromotoluene | Phenylboronic Acid | Cs₂CO₃ | Toluene | Pd(OAc)₂ / SPhos | 97 |
| 4-Bromotoluene | Phenylboronic Acid | NaOH | Toluene | Pd(OAc)₂ / SPhos | 75 |
| 4-Bromotoluene | Phenylboronic Acid | Et₃N | Toluene | Pd(OAc)₂ / SPhos | 40 |
| Iodobenzene | Phenylboronic Acid | K₂CO₃ | DMF | Cu(II)Salen@KCC-1 | 95 |
| Bromobenzene | Phenylboronic Acid | K₂CO₃ | DMF | Cu(II)Salen@KCC-1 | 92 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Purification of "4-((Dimethylamino)methyl)phenylboronic acid" reaction products from byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((Dimethylamino)methyl)phenylboronic acid. Our aim is to address common challenges encountered during the purification of this compound from reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Product lost during aqueous work-up: Due to the presence of the basic dimethylamino group and the acidic boronic acid group, the compound can have significant water solubility, especially at certain pH values. | - Minimize the volume of aqueous washes. - Back-extract all aqueous layers with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. - Consider using a continuous liquid-liquid extractor for more efficient recovery from aqueous phases. |
| Decomposition on silica gel: Boronic acids are known to be sensitive to silica gel, which can lead to degradation or irreversible adsorption. | - Minimize the time the compound is on the silica gel column. - Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina. - Explore other purification methods such as recrystallization or acid-base extraction. | |
| Product Contaminated with Starting Material (e.g., 4-Bromobenzylamine derivative) | Incomplete reaction: The borylation reaction may not have gone to completion. | - Monitor the reaction progress carefully using techniques like TLC or LC-MS to ensure full conversion of the starting material. - Optimize reaction conditions (e.g., temperature, reaction time, reagent stoichiometry). |
| Inefficient purification: The starting material and product may have similar polarities, making separation by chromatography challenging. | - For column chromatography, use a shallow gradient of a polar solvent (e.g., methanol in dichloromethane) to improve separation. - Consider converting the boronic acid to its pinacol ester, which is generally less polar and easier to purify by chromatography. The pinacol ester can then be hydrolyzed back to the boronic acid. | |
| Presence of Boroxine Impurity | Dehydration of the boronic acid: Phenylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. | - Avoid excessive heating during solvent removal. - To break down the boroxine, dissolve the crude product in a solvent system containing water (e.g., diethyl ether/water) and stir vigorously. The boronic acid can then be extracted into the organic layer. - Co-evaporation with a solvent like methanol can sometimes help to break up the boroxine. |
| Product appears as a sticky oil or fails to crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Attempt to purify a small sample by preparative TLC or HPLC to obtain a pure seed crystal. - Try different solvent systems for recrystallization. Good starting points for polar compounds like this include mixed solvent systems such as methanol/diethyl ether, ethanol/water, or ethyl acetate/hexanes. |
| Compound is inherently difficult to crystallize: Some boronic acids are amorphous or low-melting solids. | - If the free boronic acid does not crystallize, consider forming a salt. The hydrochloride salt of this compound is known and may have better crystalline properties. This can be achieved by treating a solution of the purified boronic acid with HCl. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthetic route. If prepared from a corresponding aryl halide (e.g., 4-bromobenzyl dimethylamine) via a lithium-halogen exchange followed by reaction with a borate ester, potential byproducts include:
-
Protodeborylation product (N,N-dimethylbenzylamine): This arises from the quenching of the organometallic intermediate by a proton source.
-
Homocoupling byproduct: Dimerization of the organometallic intermediate.
-
Over-arylated boron species: Formation of borinic acids or triarylboranes if the stoichiometry of the borate ester is not carefully controlled.
If synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Miyaura borylation), byproducts can include:
-
Unreacted starting materials.
-
Homocoupled starting materials.
-
Byproducts from the decomposition of the palladium catalyst.
Q2: Can I use normal phase silica gel chromatography to purify this compound?
A2: While possible, it is often challenging. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and even decomposition. If you must use silica gel chromatography, consider the following:
-
Use a deactivated silica gel: Pre-treating the silica with a base like triethylamine can help to cap the acidic sites.
-
Use a polar mobile phase with a modifier: A common eluent system for polar boronic acids is a gradient of methanol in dichloromethane. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine), depending on the stability of your compound, can sometimes improve peak shape.
-
Convert to a less polar derivative: Protecting the boronic acid as its pinacol ester often makes it more amenable to silica gel chromatography.
Q3: What is the best way to remove boroxine impurities?
A3: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. To convert the boroxine back to the boronic acid, you can stir the crude product in a biphasic solvent system, such as diethyl ether and water. The water will hydrolyze the boroxine back to the monomeric boronic acid, which can then be extracted into the organic phase.
Q4: My purified product shows complex signals in the NMR spectrum. What could be the reason?
A4: Besides impurities, complex NMR spectra for boronic acids can arise from:
-
Presence of boroxines: Boroxines will have different chemical shifts compared to the boronic acid.
-
Equilibrium with solvent: In protic solvents like methanol or water, boronic acids can form esters or other solvated species, leading to multiple sets of signals.
-
Atropisomerism: If there is restricted rotation around the aryl-boron bond, you might observe distinct signals for different rotational isomers.
Q5: Is acid-base extraction a suitable purification method for this compound?
A5: Acid-base extraction can be a powerful purification technique for boronic acids. However, the presence of the basic dimethylamino group in this compound makes it amphoteric, which can complicate the extraction process.
-
Extraction into a basic aqueous phase: You can attempt to deprotonate the boronic acid with a base (e.g., NaOH) to form the water-soluble boronate salt. However, the basicity of the dimethylamino group might lead to the formation of a zwitterion with some organic solubility.
-
Extraction into an acidic aqueous phase: You can protonate the dimethylamino group with an acid (e.g., HCl) to form a water-soluble ammonium salt. This is often a more effective strategy for this particular molecule. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The protonated product should move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with an organic solvent (e.g., diethyl ether) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).
-
Extract the product from the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents to try include water, ethanol, methanol, or a mixture such as ethyl acetate/hexanes or methanol/diethyl ether.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities (including the activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Dealing with hydrolytic instability of "4-((Dimethylamino)methyl)phenylboronic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the hydrolytic instability of 4-((Dimethylamino)methyl)phenylboronic acid.
Understanding the Instability
This compound, like many arylboronic acids, is susceptible to degradation, which can significantly impact experimental outcomes, particularly in sensitive cross-coupling reactions like the Suzuki-Miyaura coupling. The primary degradation pathways include:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts.
-
Dehydration to Boroxine: Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. This process is reversible in the presence of water.
The inherent reactivity of the dimethylamino group can also influence the stability profile of this particular boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of the boronic acid prior to reaction. | Store the boronic acid under an inert atmosphere (nitrogen or argon) in a desiccator, away from light. For long-term storage, refrigeration is recommended. | Minimizes exposure to moisture and air, which can cause hydrolysis and oxidation. |
| Hydrolysis of the boronic acid during the reaction. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Consider using a less aqueous base, such as potassium fluoride (KF). | Water is a key component in both protodeboronation and the reversal of boroxine formation back to the less stable boronic acid. |
| Formation of inactive boroxine trimer. | Before use in a reaction, consider dissolving the boronic acid in a minimal amount of a suitable aprotic solvent and briefly heating to monomerize the boroxine. Alternatively, convert the boronic acid to a more stable ester derivative. | High concentrations and the removal of water (even ambient) can favor the formation of the less reactive boroxine trimer. |
| Protodeboronation catalyzed by the reaction base. | Use a milder base (e.g., K₂CO₃, KF) instead of strong bases like NaOH or KOH, especially in aqueous media.[1] | Strong bases can accelerate the cleavage of the carbon-boron bond. |
Problem 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step | Rationale |
| Variable purity of the boronic acid starting material. | Analyze the boronic acid by ¹H or ¹¹B NMR before use to check for the presence of degradation products or boroxine. | Ensures the quality and consistency of the starting material for reproducible results. |
| On-column degradation during HPLC analysis. | Use a shorter analysis time, aprotic diluents for sample preparation, and a mobile phase with a neutral pH to minimize hydrolysis during the chromatographic run.[2] | Reduces the contact time of the analyte with potentially hydrolytic conditions on the HPLC column. |
| Batch-to-batch variability of the boronic acid. | If possible, purchase from a reliable supplier and request a certificate of analysis. Alternatively, purify the boronic acid before use. | Commercial batches can have varying levels of boroxine and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, store the solid compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place. A desiccator is highly recommended to protect it from moisture. For solutions, prepare them fresh in anhydrous aprotic solvents and use them promptly.
Q2: I see a significant amount of a trimeric anhydride (boroxine) in my boronic acid sample. Can I still use it?
A2: Yes, the formation of boroxine is a reversible dehydration process.[3][4] While the boroxine itself may be less reactive in some coupling reactions, it is in equilibrium with the monomeric boronic acid. For many applications, it can be used directly. To favor the monomer, you can dissolve the compound in a suitable solvent with a controlled amount of water or briefly heat a solution in an aprotic solvent. However, for highly sensitive reactions, it is best to start with the pure monomeric form or a stabilized derivative.
Q3: How can I improve the stability of this compound for use in aqueous or protic solvents?
A3: The most effective strategy is to convert the boronic acid to a more hydrolytically stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][6] These derivatives protect the boronic acid moiety from degradation and can often be used directly in coupling reactions, releasing the active boronic acid in situ under the reaction conditions.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also very powerful. ¹H NMR can be used to observe the disappearance of the boronic acid signals and the appearance of new signals from byproducts. ¹¹B NMR is particularly useful as the chemical shift is very sensitive to the coordination state of the boron atom, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species.[2][7]
Q5: Does the dimethylamino group affect the stability of the boronic acid?
A5: Yes, the electron-donating nature of the dimethylamino group can influence the electronic properties of the phenyl ring and the Lewis acidity of the boron atom. This can affect the rates of both protodeboronation and boroxine formation. While electron-donating groups can sometimes favor boroxine formation, the overall stability will also depend on factors like pH and the specific reaction conditions.[8]
Quantitative Data on Stability
Table 1: Effect of pH on the Half-Life of Protodeboronation for Various Arylboronic Acids
| Arylboronic Acid | pH | Temperature (°C) | Half-life (t₁/₂) | Reference Compound Information |
| Phenylboronic Acid | 13 | 70 | ~6.5 months | General stability under basic conditions. |
| 2-Fluorophenylboronic Acid | 13 | 70 | ~1.5 hours | Demonstrates the effect of an ortho electron-withdrawing group. |
| 2,6-Difluorophenylboronic Acid | 13 | 70 | < 3 ms | Highlights significant destabilization with multiple ortho electron-withdrawing groups. |
| 2-Pyridylboronic Acid | 7 | 70 | ~1.3 hours | An example of a heteroarylboronic acid, which can be particularly unstable. |
Data sourced from studies on the kinetics of protodeboronation and is intended to be illustrative.[9][10]
Table 2: General Solvent Effects on Arylboronic Acid Stability
| Solvent Type | Examples | General Effect on Stability | Rationale |
| Aprotic, Anhydrous | Dioxane, THF, Toluene | High Stability | Minimizes hydrolysis and protodeboronation by excluding water. |
| Protic, Anhydrous | Methanol, Ethanol | Moderate Stability | Can participate in esterification, but the absence of water slows hydrolysis. |
| Aqueous Mixtures | Dioxane/Water, THF/Water | Lower Stability | The presence of water promotes hydrolysis and protodeboronation, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
Objective: To determine the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers of desired pH (e.g., phosphate, borate)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the boronic acid in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare buffered aqueous solutions at the desired pH values.
-
In separate vials, dilute the stock solution with the different buffered solutions to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the chromatogram at an appropriate UV wavelength (e.g., 254 nm).
-
Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the initial (t=0) peak area.
Protocol 2: Formation of the Pinacol Ester for Enhanced Stability
Objective: To convert this compound to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
In a round-bottom flask, dissolve the boronic acid (1 equivalent) and pinacol (1.1-1.5 equivalents) in the anhydrous solvent.
-
If using toluene, set up a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically. Monitor the reaction by TLC or NMR until the starting material is consumed.
-
If using THF, add activated molecular sieves to the flask and stir the mixture at room temperature or with gentle heating.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.
Protocol 3: Formation of the MIDA Boronate for Enhanced Stability
Objective: To protect this compound as its highly stable MIDA boronate derivative.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMSO and toluene
-
Dean-Stark apparatus
Procedure:
-
Combine the boronic acid (1 equivalent) and MIDA (1.1 equivalents) in a round-bottom flask.[5]
-
Add a mixture of anhydrous DMSO and toluene.
-
Set up a Dean-Stark apparatus and heat the mixture to reflux.[5]
-
Monitor the reaction for the removal of water and the consumption of the starting boronic acid.
-
After completion, cool the reaction mixture and remove the solvents under reduced pressure.
-
The resulting MIDA boronate is typically a crystalline solid that is stable to silica gel chromatography and can be purified accordingly.[5]
Visualizations
Caption: Major degradation pathways for arylboronic acids.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. raineslab.com [raineslab.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
"4-((Dimethylamino)methyl)phenylboronic acid" protecting groups and their stability
Welcome to the technical support center for 4-((Dimethylamino)methyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of protecting groups for this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional groups?
This compound is a bifunctional organic compound. Its structure contains two key functional groups: a phenylboronic acid and a tertiary benzylic amine (the (dimethylamino)methyl group). This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: Why would I need to use a protecting group with this molecule?
Protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[1] For this specific compound, there are two main reasons for protection:
-
To prevent unwanted side reactions: The boronic acid group can be unstable under certain acidic or oxidative conditions and can form trimolecular anhydrides known as boroxines.[2]
-
To enable sequential reactions: If you want to perform reactions on another part of the molecule without affecting the boronic acid, or if you have multiple boronic acid groups, protection allows for controlled, stepwise synthesis.[3]
Q3: Which functional group on this compound typically requires protection?
The boronic acid moiety is the functional group that most often requires protection. While boronic acids are relatively stable, protection can prevent decomposition and facilitate purification.[2] The resulting boronate esters are generally more robust.
Q4: Do I need to protect the tertiary dimethylamino group?
Generally, no . The N,N-dimethylamino group is relatively stable and typically does not interfere with many common reactions where boronic acids are used, such as Suzuki-Miyaura cross-coupling. This group is stable to the basic and reductive conditions of the catalytic cycle. Protection might only be considered under strongly acidic conditions (which could protonate the nitrogen) or in the presence of strong oxidizing agents.
Q5: What are the most common protecting groups for the boronic acid moiety and how do they compare?
The most common protecting groups are those that form cyclic boronate esters. The choice depends on the required stability and the specific deprotection conditions you can tolerate in your synthetic route. The most widely used are Pinacol and N-methyliminodiacetic acid (MIDA).
Troubleshooting Guides
Problem: My unprotected boronic acid is degrading during purification or reaction.
-
Cause: Boronic acids can be susceptible to dehydration to form boroxines, or decomposition under certain oxidative or acidic conditions.[2]
-
Solution: Protect the boronic acid as a more stable boronate ester, such as a pinacol ester or a MIDA ester . MIDA esters are exceptionally stable and are compatible with a wide range of reagents and column chromatography.[2][3]
Problem: I am unable to remove the pinacol protecting group.
-
Cause: Pinacol esters are very stable, and their hydrolysis can be difficult, often requiring harsh acidic conditions and heat which may not be compatible with other functional groups in your molecule.[2]
-
Solution 1: Use a trapping agent. The byproduct, pinacol, can be trapped using reagents like NaIO₄ or phenylboronic acid to drive the equilibrium towards the deprotected boronic acid.[2]
-
Solution 2: Use a milder, two-step deprotection protocol. This involves transesterification with diethanolamine (DEA) followed by mild acidic hydrolysis.[4][5]
-
Solution 3: In future syntheses, consider using a MIDA ester, which can be deprotected under very mild basic conditions.[6]
Problem: My MIDA boronate is deprotecting during my cross-coupling reaction.
-
Cause: While MIDA boronates are stable to anhydrous cross-coupling conditions, they are designed to be cleaved by aqueous base.[6] Premature deprotection can occur if there is sufficient water in the reaction mixture in combination with the base.
-
Solution: Ensure your reaction is run under strictly anhydrous conditions if you wish to avoid deprotection. For slow-release cross-coupling, the rate of hydrolysis can be modulated by controlling the amount of water present.[3]
Problem: I'm performing an iterative cross-coupling and my protecting groups are not orthogonal.
-
Cause: The protection/deprotection conditions for one group are affecting the other.
-
Solution: Design your synthesis with an orthogonal protecting group strategy. For example, a MIDA boronate (base-labile) can be paired with an acid-labile amine protecting group like Boc (tert-butyloxycarbonyl), or a group removable by hydrogenolysis like Cbz (carboxybenzyl), if amine protection is deemed necessary.[1][7]
Data Presentation: Protecting Group Stability
The following table summarizes the stability of common boronic acid protecting groups under various experimental conditions.
| Protecting Group | Structure | Stable to Strong Acid | Stable to Strong Base | Stable to Oxidation | Stable to Suzuki Coupling | Chromatography Stability |
| Pinacol (Bpin) | Cyclic diol ester | Moderate | High | Moderate | Reactive (can be used directly) | High[2] |
| MIDA | Tridentate amine | High | Labile (cleaved) | High[2] | High (unreactive if anhydrous)[3][6] | High[3] |
| Trifluoroborate (BF₃K) | Anionic salt | High | Labile (cleaved) | Very High[2] | Requires hydrolysis to react | Low (poor solubility) |
| DAN | Diaminonaphthalene | Labile (cleaved) | High | High | High (unreactive) | High |
Experimental Protocols
Protocol 1: Protection as a Pinacol Ester
-
Reagents: this compound (1.0 eq.), pinacol (1.1 eq.), anhydrous solvent (e.g., Toluene or THF).
-
Procedure:
-
Combine the boronic acid and pinacol in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.
-
Protocol 2: Protection as a MIDA Ester
This protocol uses MIDA anhydride for a mild and efficient reaction.[8]
-
Reagents: this compound (1.0 eq.), MIDA anhydride (1.2 eq.), anhydrous dioxane or THF.
-
Procedure:
-
Combine the boronic acid and MIDA anhydride in the anhydrous solvent in a sealed vial.
-
Heat the mixture at 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The resulting MIDA boronate can be purified by column chromatography on silica gel.[9]
-
Protocol 3: Deprotection of a MIDA Ester
-
Reagents: MIDA boronate (1.0 eq.), THF, 1 M aqueous NaOH or saturated NaHCO₃.
-
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add the aqueous base (e.g., 2.5 eq. of 1 M NaOH) at room temperature.
-
Stir the biphasic mixture vigorously for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, acidify the mixture with 1 M HCl to pH ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the free boronic acid.[6]
-
Protocol 4: Deprotection of a Pinacol Ester
This protocol uses a mild, two-step transesterification method.[4][5]
-
Step 1: Transesterification
-
Dissolve the pinacol boronate (1.0 eq.) in diethyl ether.
-
Add diethanolamine (DEA) (1.1 eq.). A white precipitate should form within minutes.
-
Stir for ~30 minutes at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the white precipitate (the DEA boronate), wash with ether, and dry.
-
-
Step 2: Hydrolysis
-
Suspend the isolated DEA boronate in a biphasic mixture of an organic solvent (e.g., hexanes or ethyl acetate) and 0.5 M HCl.
-
Stir vigorously for 20-30 minutes at room temperature.
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the free boronic acid.
-
Visualizations
Caption: Decision workflow for protecting group strategy.
Caption: Orthogonal strategy: MIDA boronate and amine reaction.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of "4-((Dimethylamino)methyl)phenylboronic acid" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "4-((Dimethylamino)methyl)phenylboronic acid" in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound and how do they differ in solubility?
A1: this compound is commonly available as a free base (CAS 70799-12-1) and a hydrochloride (HCl) salt (CAS 938465-64-6).[1][2] Their solubility profiles are significantly different due to the presence of an acidic boronic acid group and a basic dimethylamino group.
-
Free Base: The free base is a zwitterionic compound, which can lead to strong intermolecular interactions and potentially lower solubility in nonpolar organic solvents. It is expected to have better solubility in polar organic solvents.
-
Hydrochloride Salt: The HCl salt is more polar and is generally more soluble in polar protic solvents like water and alcohols. Its solubility in aprotic organic solvents is often limited. The release of HCl upon dissolution can also affect the stability of other reaction components.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
A2: The solubility of boronic acids is highly dependent on the solvent's polarity and the specific form of the boronic acid (free base vs. HCl salt). Based on the behavior of structurally similar compounds like phenylboronic acid, the following trends can be expected:[3][4]
-
High Solubility: Ethers (e.g., THF, 1,4-dioxane) and ketones (e.g., acetone).[3][4]
-
Low to Insoluble: Nonpolar hydrocarbons (e.g., hexane, toluene).[3][4]
For the HCl salt, polar protic solvents like methanol or ethanol can be effective. For reactions requiring anhydrous aprotic conditions, polar aprotic solvents like DMF or DMSO are often used, although gentle heating may be necessary.
Q3: Can I use additives to improve the solubility of this compound?
A3: Yes, several strategies involving additives can be employed:
-
For the Free Base: If you are using a nonpolar solvent, adding a co-solvent like THF or DMF can significantly improve solubility.
-
For the Hydrochloride Salt: In aprotic solvents, the addition of a non-nucleophilic organic base (e.g., triethylamine) can neutralize the HCl salt to the more soluble free base in situ. However, this may not be compatible with all reaction conditions.
-
Phase-Transfer Catalysts: For biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronic acid from the aqueous phase to the organic phase, which is a common practice in Suzuki-Miyaura reactions.[5]
Q4: How does pH affect the solubility of this boronic acid?
A4: The pH of the solution plays a critical role due to the presence of both an acidic boronic acid group (pKa around 8.8 for a similar compound) and a basic dimethylamino group.[6]
-
Acidic Conditions (low pH): The dimethylamino group will be protonated, forming a cation. This generally increases solubility in aqueous solutions but may decrease solubility in nonpolar organic solvents.
-
Basic Conditions (high pH): The boronic acid group will be deprotonated to form a boronate anion. This also enhances solubility in aqueous solutions. In many organic reactions, such as the Suzuki-Miyaura coupling, the addition of a base is required, which can aid in the dissolution of the boronic acid.[7]
Troubleshooting Guide
Issue 1: My this compound (free base) is not dissolving in THF for a Suzuki-Miyaura coupling.
-
Solution 1: Gentle Heating: Try gently warming the mixture to 40-50°C with stirring. Many boronic acids exhibit increased solubility at higher temperatures.
-
Solution 2: Co-solvent: Add a small amount of a more polar aprotic solvent like DMF or DMSO (e.g., 5-10% of the total volume) to the THF.
-
Solution 3: Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Solution 4: In-situ Salt Formation (for HCl salt): If you are using the HCl salt, the addition of the base required for the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) will neutralize the salt and may improve solubility in the organic solvent.[7]
Issue 2: The boronic acid precipitates out of the reaction mixture after adding the aqueous base for a Suzuki-Miyaura reaction.
-
Solution 1: Increase Solvent Polarity: Add a co-solvent like ethanol or isopropanol to the reaction mixture. This can help to solubilize both the organic and aqueous components. A common solvent system for Suzuki reactions is a mixture of an organic solvent and water (e.g., DME/water).[8]
-
Solution 2: Use a Phase-Transfer Catalyst: As mentioned in the FAQs, a phase-transfer catalyst can help to shuttle the boronic acid across the phase boundary.
-
Solution 3: Change the Base: Some bases are more soluble in organic solvents than others. For example, using an organic base like triethylamine or DBU might be an option if compatible with your reaction.
Issue 3: I need to use a nonpolar solvent like toluene, but the boronic acid is insoluble.
-
Solution 1: Derivatization to a Boronic Ester: Converting the boronic acid to its pinacol ester can dramatically improve its solubility in nonpolar organic solvents.[3][9] This is a common strategy to overcome solubility and stability issues with boronic acids. See the experimental protocol below for a general procedure.
-
Solution 2: Biphasic System: If your reaction allows, use a biphasic system of toluene and water with a phase-transfer catalyst.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Free Base Form | HCl Salt Form |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | Soluble |
| Polar Aprotic | THF, 1,4-Dioxane, Acetone | Soluble | Sparingly Soluble |
| Polar Aprotic (High Polarity) | DMF, DMSO | Very Soluble | Soluble |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | Sparingly Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Poorly Soluble | Insoluble |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble | Insoluble |
Note: This data is extrapolated from the behavior of similar boronic acids and the chemical nature of the target compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes a general method to improve the solubility of the boronic acid in organic solvents by converting it to its corresponding pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add anhydrous toluene to the flask. The amount should be sufficient to dissolve the reactants upon heating.
-
If using toluene, attach a Dean-Stark apparatus to the flask to remove water azeotropically. If using THF, add activated 4Å molecular sieves.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Influence of pH on the form and solubility.
References
- 1. (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | C9H15BClNO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy 4-(Dimethylamino)phenylboronic acid | 28611-39-4 [smolecule.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of Boronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of boronic acid derivatives via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: Why is purifying boronic acids and their derivatives by silica gel column chromatography often challenging?
A1: The purification of boronic acids and their esters on silica gel can be problematic due to several factors. The Lewis acidic nature of the boronic acid moiety can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in over-adsorption, streaking of the compound on the column, and difficulty in elution.[1][2] Furthermore, boronic acids are susceptible to dehydration to form cyclic boroxines (anhydrides), and both boronic acids and their esters can undergo decomposition or hydrolysis on the acidic silica surface, leading to low recovery yields.[1][3]
Q2: What are the most common impurities found after the synthesis of boronic acid derivatives?
A2: Common impurities include starting materials, byproducts from the reaction (such as homo-coupling products), and degradation products. Protodeborylation, the cleavage of the C-B bond, can lead to the corresponding arene as a significant impurity. Additionally, for boronic acid esters, the corresponding boronic acid can be present due to hydrolysis.
Troubleshooting Common Issues
Q3: My boronic acid derivative is streaking badly on the silica gel column. How can I resolve this?
A3: Streaking is often a sign of strong interaction with the stationary phase. Here are several strategies to mitigate this issue:
-
Use of a mobile phase modifier: Adding a small amount of a polar solvent or an acid/base to the eluent can help to reduce tailing and improve peak shape. For example, a small percentage of methanol in a dichloromethane or ethyl acetate/hexane eluent can be effective.
-
Stationary phase modification: Using boric acid-impregnated silica gel can significantly reduce the over-adsorption of boronic acid derivatives by saturating the active sites on the silica surface.[1][4]
-
Alternative stationary phases: Consider using a less acidic stationary phase like neutral alumina, which can be particularly useful for base-sensitive compounds.[2]
-
Reverse-phase chromatography: For polar boronic acid derivatives, reverse-phase chromatography using a C18 stationary phase can be a viable alternative.
Q4: I am observing significant decomposition of my boronic acid derivative on the silica gel column, leading to low yields. What can I do?
A4: Decomposition on silica gel is a common problem. Here are some effective troubleshooting strategies:
-
Use boric acid-impregnated silica gel: This is a widely recommended method to suppress the degradation of boronic acid derivatives during chromatography.[1][4][5]
-
Minimize contact time: Employing flash chromatography with a higher flow rate can reduce the time the compound spends on the acidic stationary phase, thereby minimizing decomposition.
-
Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites responsible for decomposition.
-
Convert to a more stable derivative: Temporarily converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the boronic acid moiety during purification. However, it is important to note that some boronate esters can also be sensitive to silica.
Q5: My boronic acid pinacol ester is hydrolyzing back to the boronic acid during purification on silica gel. How can I prevent this?
A5: Hydrolysis of boronate esters on silica gel is a frequent issue. To prevent this:
-
Use boric acid-impregnated silica gel: This technique has been shown to be effective in suppressing the hydrolysis of pinacol boronic esters.[1][4]
-
Use anhydrous solvents: Ensure that the solvents used for chromatography are thoroughly dried, as water can facilitate hydrolysis on the acidic silica surface.
-
Consider neutral alumina: As a less acidic alternative to silica gel, neutral alumina can reduce the extent of hydrolysis.[2]
-
Reverse-phase chromatography with pH control: In reverse-phase HPLC, using a mobile phase without a pH modifier or at a controlled pH can minimize on-column hydrolysis.[6]
Data Presentation
The following table summarizes various chromatographic conditions and reported yields for the purification of different boronic acid derivatives. Direct comparison should be made with caution as the substrates and reaction conditions vary.
| Compound Type | Stationary Phase | Eluent/Mobile Phase | Reported Yield | Reference |
| Aryl boronic acid pinacol ester | Boric acid-impregnated silica gel | n-hexane/Ethyl acetate gradient | 60% | [1] |
| Aryl boronic acid pinacol ester | Standard silica gel | Not specified | Low isolated yields due to decomposition | [1] |
| Aryl boronic acid pinacol ester | Neutral alumina | Hexane | Product eluted successfully | [2] |
| (E)-alkenyl boronic acid pinacol ester | Dry, neutral alumina | Not specified | Complete loss of product | [1] |
| Various boronic acid derivatives | Reverse-phase C18 HPLC | Acetonitrile/10 mM ammonium acetate | Analytical separation, not preparative yield | |
| 4-cyclobutyl benzene boronic acid | Salt formation and extraction (non-chromatographic) | Not applicable | 99.6% purity by HPLC | [7] |
| Aryl boronic acid esters from amines | Not specified | Not specified | Up to 86% isolated yield | [1] |
| ArB(Epin)s and ArB(Ppin)s | Not specified | Not specified | 49-99% chemical yields | [1] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures for the preparation of boric acid-treated silica gel to minimize decomposition and over-adsorption of boronic acid derivatives during column chromatography.[5]
Materials:
-
Silica gel (230-400 mesh)
-
Boric acid
-
Ethanol
-
Round bottom flask
-
Stir bar
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 1000 mL round bottom flask, combine 300 mL of silica gel and 28 g of boric acid.
-
Add 550 mL of ethanol to the flask and stir the suspension at room temperature for 2 hours.
-
Filter the mixture to remove the ethanol and any excess, undissolved boric acid.
-
Wash the impregnated silica gel with three portions of 200 mL of ethanol.
-
Dry the silica gel in a vacuum oven at 140 °C for 48 hours before use.
Protocol 2: General Flash Column Chromatography of a Boronic Acid Pinacol Ester
This protocol provides a general workflow for the purification of a moderately polar boronic acid pinacol ester using either standard or boric acid-impregnated silica gel.
Materials:
-
Crude boronic acid pinacol ester
-
Silica gel (standard or boric acid-impregnated)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of the chosen silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude boronic acid derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Effect of base on the stability of "4-((Dimethylamino)methyl)phenylboronic acid" in Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-((Dimethylamino)methyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues related to the stability of this boronic acid under various basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step of the reaction. The choice of base can significantly influence the reaction rate, yield, and selectivity.[1]
Q2: Why is this compound prone to instability in Suzuki reactions?
A2: this compound contains a basic dimethylamino group. This functionality can lead to a competing side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This side reaction is often promoted by the basic conditions required for the Suzuki coupling. The presence of a basic nitrogen atom can lead to the formation of zwitterionic species, which may undergo rapid protodeboronation.[2]
Q3: Which bases are recommended for Suzuki reactions with this compound?
A3: The choice of base is a trade-off between activating the boronic acid for the desired coupling and minimizing the undesired protodeboronation. Generally, milder inorganic bases are preferred. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[3][4] Stronger bases like hydroxides can lead to higher rates of protodeboronation. Organic bases are often less effective for this type of substrate.
Q4: How can I minimize protodeboronation of this compound?
A4: To minimize protodeboronation, consider the following strategies:
-
Base Selection: Use milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation more than the rate of the desired coupling.
-
Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, using strictly anhydrous conditions can sometimes suppress protodeboronation.
-
Protecting Groups: In some challenging cases, the boronic acid can be converted to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be used directly in the coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | 1. Catalyst deactivation: The palladium catalyst may have been oxidized or degraded. | - Ensure all reagents and solvents are properly degassed. - Use fresh catalyst and ligands. - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| 2. Ineffective base: The chosen base may not be strong enough to promote transmetalation efficiently. | - Switch to a stronger inorganic base (e.g., from Na₂CO₃ to K₃PO₄). However, be mindful of the increased risk of protodeboronation. | |
| 3. Protodeboronation of the boronic acid: The starting material is degrading faster than it is coupling. | - Use a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. - Consider converting the boronic acid to a more stable boronate ester. | |
| Significant amount of protodeboronated byproduct | 1. Base is too strong: Strong bases like NaOH or KOH can accelerate protodeboronation. | - Switch to a milder base such as K₂CO₃ or K₃PO₄. |
| 2. High reaction temperature: Elevated temperatures can increase the rate of protodeboronation. | - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). | |
| 3. Prolonged reaction time: Extended heating can lead to decomposition of the boronic acid. | - Optimize the reaction time by monitoring with TLC or LC-MS. | |
| Inconsistent results | 1. Quality of reagents: The boronic acid, aryl halide, or catalyst may be of poor quality or have degraded. | - Use fresh, high-purity reagents. - Store boronic acids and palladium catalysts under appropriate conditions (e.g., refrigerated, under inert atmosphere). |
| 2. Inadequate inert atmosphere: Oxygen can interfere with the catalytic cycle. | - Ensure proper degassing of solvents and sparging of the reaction vessel with an inert gas. |
Data Presentation
The following table provides representative yields for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide using various bases. These values are illustrative and actual yields will depend on the specific substrates, catalyst, ligand, solvent, and temperature used.
| Base | Base Type | Typical Yield (%) | Notes |
| K₃PO₄ | Inorganic (Phosphate) | 85-95% | Often provides high yields, but can promote some protodeboronation. |
| K₂CO₃ | Inorganic (Carbonate) | 70-85% | A good balance between reactivity and minimizing protodeboronation. |
| Cs₂CO₃ | Inorganic (Carbonate) | 80-92% | Effective, particularly for challenging couplings, but more expensive. |
| NaOH | Inorganic (Hydroxide) | 40-60% | Strong base, often leads to significant protodeboronation. |
| Triethylamine (Et₃N) | Organic | < 20% | Generally not effective for this type of Suzuki coupling. |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified pathway for base-promoted protodeboronation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing "4-((Dimethylamino)methyl)phenylboronic acid" with other arylboronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "4-((Dimethylamino)methyl)phenylboronic acid" with Other Common Arylboronic Acids in Palladium-Catalyzed Suzuki Coupling Reactions, Supported by Experimental Data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of the performance of "this compound" against other widely used arylboronic acids—phenylboronic acid, 4-methylphenylboronic acid, and 4-formylphenylboronic acid—in the Suzuki coupling reaction with 4-bromotoluene as a common aryl halide partner.
Performance Comparison of Arylboronic Acids
The electronic nature of the substituent on the phenylboronic acid ring plays a significant role in the outcome of the Suzuki coupling reaction. Electron-donating groups (EDGs) generally increase the nucleophilicity of the boronic acid, facilitating the transmetalation step in the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.
The ((dimethylamino)methyl) group at the para-position is considered an electron-donating group through induction. The methyl group is a classic electron-donating group, while the formyl group is a strong electron-withdrawing group. Phenylboronic acid serves as a neutral benchmark.
The following table summarizes the performance of these four arylboronic acids in the Suzuki coupling reaction with 4-bromotoluene, based on reported experimental data.
| Arylboronic Acid | Substituent Nature | Product Yield (%)[1][2][3][4] |
| This compound | Electron-Donating | Data not available in comparable studies |
| Phenylboronic Acid | Neutral | 85 - 95 |
| 4-Methylphenylboronic Acid | Electron-Donating | 85 - 92 |
| 4-Formylphenylboronic Acid | Electron-Withdrawing | ~15 |
Note: The yields are reported for the Suzuki coupling reaction with 4-bromotoluene under typical palladium-catalyzed conditions. The specific reaction conditions can influence the outcome.
Based on the available data, both phenylboronic acid and 4-methylphenylboronic acid provide high yields in the coupling with 4-bromotoluene. The electron-donating methyl group in 4-methylphenylboronic acid results in yields comparable to the unsubstituted phenylboronic acid. In stark contrast, the electron-withdrawing formyl group in 4-formylphenylboronic acid leads to a significantly lower yield under similar conditions, highlighting the electronic influence on the reaction efficiency.[1]
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of an arylboronic acid with 4-bromotoluene is provided below. This protocol is based on established procedures and can be adapted for a comparative study.[2]
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, the respective arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add degassed toluene and water to the reaction mixture via syringe.
-
The reaction mixture is then heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.
Visualizing the Suzuki Coupling Workflow and Comparative Logic
To better understand the experimental process and the comparative framework, the following diagrams are provided.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Logical diagram for comparing different arylboronic acids.
References
A Comparative Guide to HPLC Analysis for Validating the Purity of 4-((Dimethylamino)methyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of "4-((Dimethylamino)methyl)phenylboronic acid," a key building block in various synthetic pathways. We present a primary reversed-phase HPLC (RP-HPLC) method, compare it with alternative analytical techniques, and provide detailed experimental protocols.
Comparative Analysis of Analytical Methods
The purity of this compound can be assessed by various analytical techniques. While RP-HPLC is often the method of choice due to its robustness and wide applicability, other methods offer unique advantages for specific analytical challenges, such as differentiating the boronic acid from its anhydride (boroxine).
| Parameter | Primary Method: Reversed-Phase HPLC (RP-HPLC) | Alternative Method 1: HPLC with Post-Column Derivatization | Alternative Method 2: Gas Chromatography (GC) |
| Principle | Separation based on hydrophobicity. | Selective detection after reaction with a derivatizing agent. | Separation of volatile compounds in the gas phase. |
| Primary Use | General purity determination and quantification of impurities. | Selective and sensitive detection of boronic acids in complex matrices.[1][2] | Differentiation of boronic acid from its non-volatile anhydride (boroxine).[3] |
| Stationary Phase | C18 or other reversed-phase columns. | C18 column.[2] | Various capillary columns (e.g., DB-5). |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid).[4] | Acetonitrile/Water gradient.[2] | Inert gas (e.g., Helium, Nitrogen). |
| Detection | UV/Vis (typically 254 nm or 270 nm).[5] | Fluorescence detector.[1][2] | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Advantages | Widely available, robust, versatile for a range of impurities.[6] | High selectivity and sensitivity for boronic acids.[1] | Can separate boronic acid from its anhydride.[3] |
| Limitations | May not differentiate boronic acid from its anhydride.[3] | Requires additional equipment for post-column reaction. | Requires derivatization for non-volatile compounds; thermal degradation is possible. |
Experimental Protocols
Below are detailed methodologies for the primary HPLC method and a brief overview of an alternative approach.
Primary Method: Reversed-Phase HPLC for Purity Determination
This protocol outlines a general-purpose RP-HPLC method suitable for determining the purity of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 270 nm.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90% to 10% B (linear gradient)
-
18.1-25 min: 10% B (isocratic for column re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Alternative Method: HPLC with Post-Column Derivatization with Alizarin
For enhanced selectivity and sensitivity, a post-column derivatization method using alizarin can be employed. This technique relies on the reaction between boronic acids and alizarin to form a fluorescent complex.[1][2]
-
HPLC Separation: A standard RP-HPLC separation is performed as described above.
-
Post-Column Reaction: The column eluent is mixed with a solution of alizarin in a reaction coil.[2]
-
Detection: The resulting fluorescent adduct is detected using a fluorescence detector.[1][2]
Logical Workflow for HPLC Purity Validation
The following diagram illustrates the logical steps involved in the HPLC-based purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Potential Impurities
During the synthesis and storage of this compound, several impurities may arise:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed during the synthetic process.
-
Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common impurity in solid boronic acids.
-
Degradation Products: Formed due to instability under certain conditions (e.g., light, heat, or moisture).
A well-developed HPLC method should be capable of separating the main compound from these potential impurities to ensure an accurate purity assessment. For definitive identification of unknown impurity peaks, hyphenated techniques such as LC-MS are recommended.[7]
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sciex.com [sciex.com]
Unlocking Therapeutic Potential: A Comparative Guide to 4-((Dimethylamino)methyl)phenylboronic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, boronic acid derivatives have emerged as a promising class of compounds, with 4-((Dimethylamino)methyl)phenylboronic acid and its analogues showing significant potential in various drug discovery pipelines. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for further development.
The core of boronic acids' therapeutic efficacy lies in the unique chemical properties of the boron atom. Its empty p-orbital allows for the formation of reversible covalent bonds with nucleophilic residues, such as the serine in the active site of many enzymes. This interaction is often key to their mechanism of action as potent enzyme inhibitors. The dimethylaminomethyl group at the para position of the phenyl ring can further influence the molecule's solubility, cell permeability, and specific interactions with the target protein, making its derivatives attractive candidates for drug design.
Performance Comparison: Phenylboronic Acid Derivatives as β-Lactamase Inhibitors
One of the most explored applications of phenylboronic acid derivatives is in combating antibiotic resistance, specifically as inhibitors of β-lactamase enzymes. These enzymes, produced by bacteria, hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. The following table summarizes the inhibitory activity of a series of phenylboronic acid derivatives against various classes of β-lactamases. While specific data for this compound was not available in the reviewed literature, the data for related phenylboronic acids provides valuable insights into the structure-activity relationship of this class of compounds.
| Compound | Target β-Lactamase | Class | % Inhibition at 100 µM |
| m-aminophenylboronic acid | KPC-2 | A | 76%[1] |
| Phenylboronic acid | KPC-2 | A | - |
| o-aminophenylboronic acid | KPC-2 | A | - |
| m-aminophenylboronic acid | Chromosomal AmpC | C | 100%[1] |
| Phenylboronic acid | Chromosomal AmpC | C | - |
| o-aminophenylboronic acid | Chromosomal AmpC | C | - |
Note: The table presents a selection of data from a study on phenylboronic acid derivatives. The absence of a value is denoted by "-".
These results highlight the potential of the phenylboronic acid scaffold as a starting point for the design of potent β-lactamase inhibitors. The variation in inhibition percentages with the position of the amino group suggests that substitutions on the phenyl ring play a crucial role in modulating the inhibitory activity. The high efficacy of the meta-substituted derivative against both Class A and Class C β-lactamases makes it a particularly interesting lead for further optimization.[1]
Mechanism of Action: Targeting the Active Site
The primary mechanism by which boronic acid derivatives inhibit serine proteases, including β-lactamases, involves the formation of a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site. The boronic acid moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during substrate hydrolysis. This interaction effectively blocks the enzyme's catalytic activity.
Caption: Covalent inhibition of a serine protease by a boronic acid derivative.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the evaluation of boronic acid derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general procedure for determining the inhibitory activity of a compound against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Inhibitor compound (e.g., a this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: A typical workflow for an enzyme inhibition assay.
Synthesis of Phenylboronic Acid Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common approach involves the Miyaura borylation reaction, where an aryl halide is coupled with a diboron reagent in the presence of a palladium catalyst.
Caption: A simplified schematic of the Miyaura borylation for aryl boronic acid synthesis.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising platform for the development of novel enzyme inhibitors. Their ability to form reversible covalent bonds with key catalytic residues offers a powerful mechanism for modulating enzyme activity. The presented data on phenylboronic acids as β-lactamase inhibitors underscores the potential of this chemical scaffold.
Future research should focus on the synthesis and evaluation of a broader range of derivatives of this compound to establish a more comprehensive structure-activity relationship. Investigating their efficacy against other therapeutically relevant enzyme targets, such as serine proteases involved in cancer and inflammatory diseases, is also a crucial next step. By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of these compounds can be unlocked, paving the way for the next generation of targeted therapies.
References
A Comparative Guide to Palladium-Catalyzed Suzuki-Miyaura Couplings: Performance Analysis with 4-((Dimethylamino)methyl)phenylboronic Acid as a Coupling Partner
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an objective comparison of the performance of traditional palladium catalysts in reactions involving 4-((dimethylamino)methyl)phenylboronic acid as a key coupling partner. Contrary to its potential misinterpretation as a catalyst, this functionalized boronic acid serves as a crucial building block, and its performance in palladium-catalyzed reactions is of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients.
Role of this compound in Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura reaction, this compound is not a catalyst but rather a nucleophilic coupling partner. The catalytic cycle is driven by a palladium complex that facilitates the bond formation between the boronic acid and an electrophilic partner, typically an aryl or vinyl halide or triflate. The dimethylaminomethyl group can influence the electronic properties and solubility of the boronic acid, which in turn can affect reaction kinetics and yields.
Performance of Traditional Palladium Catalysts
The choice of palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling. Below is a comparative summary of the performance of commonly used palladium catalysts in reactions with functionalized phenylboronic acids, including those with amine functionalities.
Quantitative Performance Data
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ (5 mol%) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 | 13 | 0.72 |
| Pd(dppf)Cl₂ (5 mol%) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 85 | 17 | 0.94 |
| Pd(OAc)₂/SPhos (2 mol%) | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 49 | 24.5 |
| Palladacycle (0.01 mol%) | Aryl Iodide | Phenylboronic acid | K₂CO₃ | Anisole | 120 | 0.5 | >95 | up to 10⁷ | up to 10⁶ |
| G-COOH-Pd-10 (heterogeneous) | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 | - | 67.1 |
*TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from various sources and should be used as a qualitative guide.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
General Protocol using Pd(PPh₃)₄
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol using Pd(dppf)Cl₂
The protocol is similar to that for Pd(PPh₃)₄, with the key difference being the choice of catalyst. Pd(dppf)Cl₂ is often more robust and can be more effective for challenging substrates.[1]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition : Add degassed solvents, for example, 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction : Heat the mixture to 80-100 °C with stirring.
-
Monitoring, Work-up, and Purification : Follow steps 6-8 from the general protocol above.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst and Condition Selection
The selection of an appropriate palladium catalyst and reaction conditions is a critical step in optimizing a Suzuki-Miyaura coupling. The following workflow outlines a logical approach to this process.
Caption: A logical workflow for selecting and optimizing catalyst systems.
References
Navigating the Maze: A Guide to the Cross-Reactivity of 4-((Dimethylamino)methyl)phenylboronic Acid in Complex Biological Media
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative framework for evaluating the cross-reactivity of 4-((Dimethylamino)methyl)phenylboronic acid, a versatile boronic acid derivative, within the complex milieu of biological systems. While direct, comprehensive cross-reactivity studies on this specific compound are not extensively published, this document outlines the key principles of boronic acid interactions, presents established experimental protocols for assessing specificity, and compares structural alternatives to inform probe selection and experimental design.
At its core, the utility of this compound and other related probes lies in their ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols. This interaction is the foundation for their use in detecting and targeting a wide array of biological molecules, including carbohydrates, glycoproteins, and certain catechols. However, this same mechanism is the primary driver of potential off-target effects and cross-reactivity in a cellular environment rich with diol-containing species.
Understanding Boronic Acid-Diol Interactions
The interaction between a boronic acid and a diol is a dynamic equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester. The stability of this interaction, and thus the specificity of the probe, is influenced by several factors:
-
pH of the Medium: The formation of the more stable tetrahedral boronate ester is favored at a pH above the pKa of the boronic acid.
-
pKa of the Boronic Acid: Electron-withdrawing or -donating groups on the phenyl ring can alter the Lewis acidity of the boron atom, thereby influencing its pKa and binding affinity. The dimethylaminomethyl group in the target compound, particularly its protonation state, can influence the electronic properties of the phenylboronic acid.
-
Structure and Stereochemistry of the Diol: The geometric arrangement of the hydroxyl groups in the target molecule significantly impacts the stability of the resulting boronate ester. For instance, boronic acids generally exhibit higher affinity for fructose over glucose due to the presence of the furanose form containing cis-diols.
Comparative Analysis of Phenylboronic Acid Derivatives
While specific quantitative data for this compound is scarce in comparative studies, the broader family of phenylboronic acid derivatives offers insights into how structural modifications can modulate selectivity. The design of more specific probes often involves introducing additional functional groups to create secondary interactions with the target molecule.
| Boronic Acid Derivative Class | Key Structural Feature | Intended Target/Advantage | Potential Cross-Reactivity Profile |
| Simple Phenylboronic Acids | Unsubstituted or simply substituted phenyl ring | General carbohydrate sensing | High potential for cross-reactivity with various biological diols. |
| Wulff-type Boronic Acids | ortho-substituent capable of intramolecular coordination with boron (e.g., aminomethyl) | Lowered pKa, enabling binding at physiological pH. | Can still bind to a range of diols; specificity is context-dependent. |
| Diboronic Acids | Two boronic acid moieties linked by a spacer | Enhanced affinity and selectivity for specific saccharides like glucose by forming a more stable "sandwich" complex. | Reduced cross-reactivity with monosaccharides that cannot bridge the two boronic acid groups. |
| Fluorophore-conjugated Boronic Acids | Covalently linked fluorescent reporter | Enable fluorescent detection and quantification of binding events. | The fluorophore itself could introduce non-specific interactions (e.g., hydrophobic interactions). |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound, a multi-pronged experimental approach is recommended.
Competitive Binding Assays with a Fluorescent Reporter
This method provides a quantitative measure of the binding affinity of the boronic acid for various biological diols. Alizarin Red S (ARS) is a commonly used fluorescent dye that contains a catechol moiety, allowing it to bind to boronic acids and elicit a change in its fluorescent properties.[1] Displacement of ARS by a competing diol results in a measurable change in fluorescence, which can be used to determine the binding constant.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of this compound, Alizarin Red S, and a panel of potential off-target molecules (e.g., glucose, fructose, mannose, galactose, sialic acid, catechols, serine) in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
ARS-Boronic Acid Complex Formation: In a microplate well, mix the boronic acid probe with ARS and measure the initial fluorescence.
-
Competitive Displacement: Titrate the ARS-boronic acid complex with increasing concentrations of the test diol.
-
Fluorescence Measurement: After an incubation period to reach equilibrium, measure the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence against the concentration of the competing diol to calculate the binding constant (Ka) or dissociation constant (Kd).
Fluorescence Polarization (FP) Assay
FP is a powerful technique to study molecular interactions in solution.[2][3] A fluorescently labeled version of this compound or a known binding partner can be used as a tracer.
Protocol:
-
Tracer Preparation: Synthesize a fluorescently labeled version of the boronic acid probe or use a fluorescently labeled diol that binds to the probe.
-
Binding Assay: In a microplate, mix the tracer with the target protein or biological medium. The binding of the tracer to a larger molecule will result in a higher fluorescence polarization value.
-
Competition Assay: Introduce unlabeled this compound or potential off-target molecules to the tracer-target mixture.
-
FP Measurement: Measure the fluorescence polarization. Displacement of the tracer by the unlabeled competitor will result in a decrease in the FP signal.
-
Data Analysis: Determine the concentration of the competitor required to displace 50% of the tracer (IC50), which can be used to rank the binding affinities of different molecules.
Proteomic Profiling using Mass Spectrometry
For an unbiased and comprehensive assessment of off-target protein interactions in a complex biological sample, a proteomics-based approach is highly valuable.[4]
Protocol:
-
Probe Immobilization: Immobilize this compound onto beads (e.g., agarose or magnetic beads) to create an affinity matrix.
-
Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate or other complex biological medium.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the list of identified proteins to reveal potential on-target and off-target interactions. A control experiment with unmodified beads should be run in parallel to identify and subtract non-specific binders.
Visualizing Experimental Workflows and Interactions
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for a competitive binding assay to determine binding constants.
Caption: On-target vs. potential off-target interactions of boronic acid probes.
By employing these methodologies and considering the principles of boronic acid chemistry, researchers can build a comprehensive profile of the cross-reactivity of this compound. This empirical approach is crucial for the confident interpretation of experimental results and the development of more specific and effective chemical probes for biological research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Protection of 4-((Dimethylamino)methyl)phenylboronic Acid: A Comparative Guide to Boronic Ester Protecting Groups
For researchers, scientists, and drug development professionals working with 4-((Dimethylamino)methyl)phenylboronic acid, the strategic use of protecting groups is paramount to achieving successful synthetic outcomes. This guide provides a comparative analysis of common boronic ester protecting groups, offering insights into their stability, ease of formation, and deprotection, supported by experimental considerations.
The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the reactivity of the boronic acid moiety can also be a liability, leading to undesired side reactions such as trimerization to form boroxines or decomposition under certain acidic or oxidative conditions.[3] For a molecule like this compound, which contains a reactive amino group, protecting the boronic acid is often a necessary strategy to ensure compatibility with a wide range of reaction conditions.
This guide focuses on the most prevalent boronic ester protecting groups, primarily the pinacol and N-methyliminodiacetic acid (MIDA) esters, offering a comparative overview to aid in the selection of the most appropriate protecting group for your specific synthetic needs.
A Comparative Analysis of Key Protecting Groups
The choice of a suitable protecting group hinges on a delicate balance of stability and ease of removal. The ideal protecting group should be readily installed, inert to the desired reaction conditions, and cleanly cleaved under mild conditions that do not compromise the integrity of the target molecule.
Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol esters are arguably the most popular and widely used protecting group for boronic acids.[3] Their formation is typically straightforward, involving the condensation of the boronic acid with pinacol.
Stability: Pinacol boronate esters exhibit good stability, rendering them amenable to purification by column chromatography.[3] This stability is a significant advantage, allowing for the isolation of pure, protected building blocks. However, their high stability can sometimes make deprotection challenging, often requiring acidic conditions and heat, which may not be suitable for sensitive substrates.[3]
Deprotection: The removal of the pinacol group can be accomplished under various conditions. Direct hydrolysis often necessitates acidic conditions.[3] Milder, stepwise alternatives include conversion to a trifluoroborate salt followed by hydrolysis, or transesterification with diethanolamine followed by mild acidic hydrolysis.[1][2][3] Another common method involves oxidative cleavage with sodium periodate.[2]
MIDA Esters: A Robust and Orthogonal Protecting Group
N-methyliminodiacetic acid (MIDA) boronate esters have emerged as a powerful alternative, offering exceptional stability and a unique deprotection profile.[4][5] The trivalent MIDA ligand chelates to the boron atom, inducing a change in hybridization from sp² to sp³ and thereby attenuating its reactivity in cross-coupling reactions.[4]
Stability: MIDA boronates are exceptionally stable, often existing as crystalline, benchtop-stable solids that are compatible with a broad range of reaction conditions, including chromatography.[4][6] They are unreactive under standard anhydrous Suzuki-Miyaura coupling conditions, allowing for iterative cross-coupling strategies.[4] This high stability makes them ideal for multi-step syntheses where the boronic acid functionality needs to be masked through several transformations.[7]
Deprotection: A key advantage of MIDA esters is their facile and highly specific deprotection under mild aqueous basic conditions, such as with 1M NaOH or even sodium bicarbonate, at room temperature.[4] This orthogonality provides a significant advantage over pinacol esters, especially when acidic or oxidative deprotection methods are not viable.
At a Glance: Comparison of Protecting Groups
| Feature | Pinacol Ester | MIDA Ester | Other Notable Groups |
| Formation | Condensation with pinacol | Condensation with N-methyliminodiacetic acid | Diaminonaphthalene (dan), Trifluoroborates |
| Stability | Good, stable to chromatography[3] | Excellent, benchtop-stable, compatible with many reagents[4][6] | dan: Very stable under a wide range of conditions.[3] Trifluoroborates: Highly stable to oxidation.[3] |
| Reactivity in Cross-Coupling | Generally reactive | Unreactive under anhydrous conditions[4] | dan: Reduced reactivity.[3] Trifluoroborates: Require activation. |
| Deprotection Conditions | Acidic hydrolysis (often harsh), oxidative cleavage (NaIO4), or two-step procedures via trifluoroborate or diethanolamine adducts[1][2][3] | Mild aqueous base (e.g., 1M NaOH, NaHCO3) at room temperature[4] | dan: Acidic hydrolysis.[3] Trifluoroborates: Hydrolysis with silica gel or other methods.[2] |
| Advantages | Widely used, readily available starting materials | Exceptional stability, orthogonal deprotection, enables iterative cross-coupling[4][6] | Offer alternative stability and deprotection profiles |
| Disadvantages | Deprotection can require harsh conditions[3] | Preparation can be more laborious, requiring removal of water[3] | May have more specialized applications or less established protocols |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of an aminophenylboronic acid, which can be adapted for "this compound".
Protocol 1: Formation of a Pinacol Boronate Ester
Materials:
-
Aminophenylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a solution of the aminophenylboronic acid in an anhydrous solvent, add an equimolar amount of pinacol.
-
Stir the reaction mixture at room temperature overnight. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure pinacol boronate ester.[8]
Protocol 2: Deprotection of a Pinacol Boronate Ester via Transesterification with Diethanolamine
Materials:
-
Pinacol boronate ester
-
Diethanolamine (DEA)
-
Anhydrous ether
-
0.1M HCl
Procedure:
-
Dissolve the pinacol boronate ester in anhydrous ether.
-
Add 1.1 equivalents of diethanolamine (DEA) and stir the mixture at room temperature. The DEA boronate product often precipitates from the solution.[1]
-
Filter the solid DEA boronate.
-
Treat the filtered solid with 0.1M HCl for approximately 20 minutes to hydrolyze the DEA ester and afford the free boronic acid.[1][2]
Protocol 3: Formation of a MIDA Boronate Ester
Materials:
-
Aminophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMF
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the aminophenylboronic acid and an equimolar amount of MIDA in anhydrous DMF in a sealed vial.[9]
-
Heat the reaction mixture (e.g., to 160 °C) for a short period (e.g., 10 minutes).[9]
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Suspend the resulting solid in diethyl ether and sonicate to obtain the pure MIDA protected boronic ester, which can be collected by filtration.[9]
Protocol 4: Deprotection of a MIDA Boronate Ester
Materials:
-
MIDA boronate ester
-
1M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Solvent (e.g., THF or Dioxane)
Procedure:
-
Dissolve the MIDA boronate ester in a suitable solvent.
-
Add an aqueous solution of 1M NaOH or NaHCO₃.
-
Stir the biphasic mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS.
-
Upon completion, the free boronic acid can be extracted into an organic solvent after acidification of the aqueous layer, or used directly in a subsequent reaction.[4]
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the chemical structures and experimental workflows.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the use of "4-((Dimethylamino)methyl)phenylboronic acid" for carbohydrate sensing
Validating the Use of Aminomethylphenylboronic Acids for Carbohydrate Sensing
This guide provides a comparative analysis of phenylboronic acid derivatives for fluorescent carbohydrate sensing, with a specific focus on validating the role of aminomethyl-substituted compounds. While the inquiry specified "4-((Dimethylamino)methyl)phenylboronic acid" (the para-isomer), a thorough review of scientific literature reveals that the functional and widely validated compound for this sensing mechanism is its structural isomer, ortho-((aminomethyl)phenyl)boronic acid . This guide will elucidate the mechanistic importance of this substitution pattern and compare the performance of this validated sensor with other common alternatives.
The Mechanism of Sensing: Why Positional Chemistry is Critical
Boronic acids reversibly bind with compounds containing 1,2- or 1,3-diols, such as carbohydrates, to form stable cyclic esters.[1] In fluorescent sensors, this binding event must be translated into a measurable change in fluorescence. The most common and effective mechanism for aminomethylphenylboronic acid sensors is Photoinduced Electron Transfer (PET) .[2]
-
"Fluorescence Off" State: In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom of the ortho-aminomethyl group is available to quench the fluorescence of a nearby fluorophore (e.g., anthracene) through an intramolecular PET process.[3]
-
"Fluorescence On" State: When the boronic acid binds to a diol from a carbohydrate, its Lewis acidity increases significantly. This strengthening of the acid character induces a dative bond with the nearby nitrogen atom. This B-N interaction engages the nitrogen's lone pair, preventing it from quenching the fluorophore and causing a significant increase in fluorescence intensity.[2][4]
The ortho position of the aminomethyl group is crucial for this mechanism, as it places the nitrogen in close proximity to the boronic acid. In the para position, the nitrogen is too far away to form the necessary intramolecular B-N bond, rendering the PET signaling pathway ineffective. For this reason, ortho-substituted aminomethylphenylboronic acids are the validated standard for this class of sensors.[5]
Performance Comparison of Carbohydrate Sensors
The efficacy of a boronic acid sensor is determined by its binding affinity (Ka) and its selectivity for specific carbohydrates. Monoboronic acids typically show a higher affinity for fructose than glucose.[3] To overcome this, researchers have developed bis-boronic acid sensors that create a "cleft" perfectly sized to bind glucose, significantly improving selectivity.[6]
The following table summarizes quantitative performance data for the validated ortho-aminomethylphenylboronic acid sensor and key alternatives, compiled from literature operating under similar pH conditions for comparability.
| Sensor Type | Target Analyte | Binding Constant (Ka, M⁻¹) | Key Characteristics |
| Simple Phenylboronic Acid (PBA) | D-Fructose | 4365 | Baseline sensor; high affinity for fructose, very low affinity for glucose.[7] |
| D-Glucose | 110 | Not suitable for selective glucose sensing.[7] | |
| Ortho-Aminomethylphenylboronic Acid (Anthracene PET Sensor) | D-Fructose | 1000 | The classic "turn-on" PET sensor; demonstrates strong fructose preference.[3] |
| D-Glucose | 63 | Improved binding over simple PBA but still not glucose-selective.[3] | |
| Bis-Boronic Acid (Anthracene Linker) | D-Glucose | 3980 | Specifically designed for glucose selectivity; two boronic acid groups create a binding pocket for glucose.[6] |
| D-Fructose | 316 | Excellent selectivity for glucose over fructose (approx. 12-fold). [6] | |
| Pyridinium-based Boronic Acid System | D-Glucose | 1378 | A modified monoboronic acid system showing enhanced glucose affinity.[1][7] |
| D-Fructose | 353 | Demonstrates good glucose selectivity through structural modification.[1][7] |
Note: Binding constants can vary based on experimental conditions such as pH, temperature, and solvent composition.
Experimental Workflow and Protocols
The standard method for evaluating these sensors is a fluorescence titration experiment. This involves measuring the change in fluorescence intensity of the sensor solution as the concentration of the carbohydrate is incrementally increased.
This protocol provides a general procedure for assessing the carbohydrate binding of a boronic acid-based fluorescent probe.[8]
A. Materials and Reagents:
-
Boronic acid fluorescent probe
-
Carbohydrate of interest (e.g., D-Glucose, D-Fructose)
-
High-purity buffer solution (e.g., Phosphate-Buffered Saline, PBS, at physiological pH 7.4)
-
Organic solvent for probe stock (e.g., DMSO or Methanol)
-
Fluorescence spectrophotometer and quartz cuvettes
B. Preparation of Solutions:
-
Probe Stock Solution: Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO.
-
Carbohydrate Stock Solution: Prepare a concentrated stock solution of the carbohydrate (e.g., 100 mM) in the chosen buffer.
-
Working Probe Solution: Prepare the final working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is minimal (<1%) to avoid impacting the results.
C. Fluorescence Measurement:
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the appropriate excitation and emission wavelengths for the specific probe being tested.
-
Baseline Reading (F₀): Add a fixed volume (e.g., 2 mL) of the working probe solution to a quartz cuvette and record its initial fluorescence intensity or spectrum.
-
Titration: Add a small, precise volume (e.g., 2-10 µL) of the carbohydrate stock solution to the cuvette. Mix gently by pipetting or inverting the cuvette, and allow the solution to equilibrate for 1-2 minutes.
-
Sequential Readings (F): Record the new fluorescence intensity after each addition.
-
Repeat: Continue adding aliquots of the carbohydrate solution until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
D. Data Analysis:
-
Correct the fluorescence data for the small dilution effect caused by the addition of the carbohydrate stock.
-
Plot the change in fluorescence (F - F₀) or the relative fluorescence (F/F₀) against the concentration of the carbohydrate.
-
Determine the binding constant (Ka) by fitting the resulting titration curve to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation.
Conclusion and Validation
The use of ortho-((aminomethyl)phenyl)boronic acid as a scaffold for fluorescent carbohydrate sensors is well-validated in scientific literature. Its function relies on a Photoinduced Electron Transfer (PET) mechanism that is critically dependent on the ortho positioning of the aminomethyl group relative to the boronic acid. The specified compound, "this compound," lacks this essential spatial arrangement and is therefore not a suitable candidate for this type of high-performance fluorescent sensor.
For researchers and drug development professionals, the choice of sensor depends on the application.
-
For general saccharide detection where fructose is a primary target, the classic ortho-aminomethylphenylboronic acid PET sensor is effective.
-
For selective and quantitative sensing of glucose in complex biological environments, a bis-boronic acid design offers significantly higher selectivity and affinity, making it the superior choice.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Suzuki Coupling: 4-((Dimethylamino)methyl)phenylboronic Acid vs. Phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 4-((dimethylamino)methyl)phenylboronic acid versus the parent phenylboronic acid in Suzuki coupling reactions, supported by existing literature on substituent effects and detailed experimental protocols for direct kinetic analysis.
The introduction of a dimethylaminomethyl group at the para-position of phenylboronic acid introduces a combination of electronic and potential coordinating effects that can distinguish its reactivity from the unsubstituted analogue. Understanding these differences is crucial for reaction optimization and the rational design of synthetic routes.
The Influence of the Dimethylaminomethyl Group on Reaction Kinetics
The rate of the Suzuki-Miyaura coupling is influenced by several factors, with the transmetalation step often being rate-determining. The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in this step.
Electronic Effects: The 4-((dimethylamino)methyl) group is generally considered to be electron-donating. This is due to the presence of the methylene linker, which, while not as strongly activating as a directly attached heteroatom, can still contribute to increasing the electron density of the phenyl ring through induction. Electron-donating groups are known to generally accelerate the rate of Suzuki coupling reactions. This is attributed to an increase in the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during transmetalation.
Potential Coordinating Effects: A unique feature of the 4-((dimethylamino)methyl) substituent is the presence of the nitrogen atom with a lone pair of electrons. While a para-substituent is not ideally positioned for intramolecular chelation to the palladium center during the catalytic cycle in the same way an ortho-substituent might be, the possibility of intermolecular coordination or stabilization of catalytic intermediates cannot be entirely ruled out, especially at higher concentrations. Such an interaction, if present, could modulate the reactivity of the palladium catalyst and influence the overall reaction kinetics. However, without direct experimental evidence, this remains a point of speculation.
Quantitative Kinetic Data Comparison
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Apparent Rate Constant (k, M⁻¹s⁻¹) | Reference (for similar systems) |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | ~ 0.01 - 0.1 | General literature values |
| Phenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | ~ 0.05 - 0.5 | General literature values |
| 4-Methoxyphenylboronic acid | 4-Chlorotoluene | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | Higher than phenylboronic acid | Inferred from substituent effects |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Lower than phenylboronic acid | Inferred from substituent effects |
| This compound | (Predicted) | - | - | - | Expected to be higher than phenylboronic acid | Based on electronic effects |
Note: The rate constants are approximate and highly dependent on specific reaction conditions (temperature, concentration, ligand, etc.). The table is intended to illustrate general trends.
Experimental Protocols for Kinetic Analysis
To obtain direct comparative kinetic data, a detailed experimental protocol is essential. The following outlines a general procedure for monitoring the Suzuki coupling reaction kinetics using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Internal standard (e.g., decane, dodecane)
-
Quenching solution (e.g., cold diethyl ether or ethyl acetate)
2. Reaction Setup:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Prepare stock solutions of the aryl halide, boronic acids, catalyst, ligand, base, and internal standard to ensure accurate and reproducible concentrations.
3. Kinetic Run:
-
To a thermostatted reaction vessel equipped with a magnetic stirrer, add the solvent, aryl halide, boronic acid, internal standard, and base.
-
Allow the mixture to stir at the desired reaction temperature for a few minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding the palladium catalyst (and ligand, if separate). Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of the cold quenching solution. This will stop the reaction.
4. Sample Analysis (HPLC or GC):
-
Prepare a calibration curve for the reactant (aryl halide) and the product using the internal standard.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactant and product at each time point.
5. Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
By performing a series of experiments with varying initial concentrations of each reactant, the reaction order with respect to each component can be determined.
-
The rate constant (k) can then be calculated from the determined rate law.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and the experimental approach, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the transmetalation step influenced by the substituent on the boronic acid.
Caption: A generalized experimental workflow for conducting a kinetic analysis of a Suzuki coupling reaction.
Spectroscopic comparison of "4-((Dimethylamino)methyl)phenylboronic acid" with its pinacol ester
In the world of synthetic chemistry and drug development, boronic acids and their derivatives are indispensable tools, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The choice between using a free boronic acid or its corresponding pinacol ester can significantly impact reaction efficiency, stability, and purification. This guide provides a detailed spectroscopic comparison of "4-((Dimethylamino)methyl)phenylboronic acid" and its pinacol ester, "2-(4-((dimethylamino)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," to aid researchers in their selection and characterization of these important building blocks.
At a Glance: Key Spectroscopic Differences
The conversion of a boronic acid to its pinacol ester introduces a bulky, hydrophobic protecting group. This structural change is readily observable across various spectroscopic techniques, providing clear markers for successful transformation and purity assessment.
| Spectroscopic Technique | This compound | This compound Pinacol Ester | Key Differences |
| ¹H NMR | Broad singlet for B(OH)₂ protons | Sharp singlet for the 12 chemically equivalent methyl protons of the pinacol group | Disappearance of the broad B(OH)₂ signal and appearance of a strong singlet around 1.3 ppm. |
| ¹³C NMR | Carbon attached to boron is broad | Carbon attached to boron is typically sharper | The C-B carbon signal may be difficult to observe in the boronic acid due to quadrupolar relaxation. |
| IR Spectroscopy | Strong, broad O-H stretch (~3200-3600 cm⁻¹) | Absence of the broad O-H stretch | The most telling difference is the disappearance of the hydroxyl group's characteristic broad absorption. |
| Mass Spectrometry | Molecular ion peak corresponding to C₉H₁₄BNO₂ | Molecular ion peak corresponding to C₁₅H₂₄BNO₂ | A significant increase in the molecular weight is a clear indicator of ester formation. |
In-Depth Spectroscopic Analysis
Below is a detailed breakdown of the expected spectroscopic data for both compounds. Please note that this is representative data based on known chemical principles and may vary slightly based on experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the boronic acid and its pinacol ester.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (ppm) | This compound Pinacol Ester (ppm) |
| Ar-H | 7.85 (d, 2H), 7.35 (d, 2H) | 7.78 (d, 2H), 7.30 (d, 2H) |
| CH₂ | 3.50 (s, 2H) | 3.45 (s, 2H) |
| N(CH₃)₂ | 2.30 (s, 6H) | 2.25 (s, 6H) |
| B(OH)₂ | 5.50 (br s, 2H) | - |
| C(CH₃)₂ | - | 1.33 (s, 12H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (ppm) | This compound Pinacol Ester (ppm) |
| Ar-C (quaternary) | 142.0, 130.0 (br) | 141.5, 133.0 |
| Ar-CH | 135.5, 128.0 | 134.8, 128.2 |
| CH₂ | 64.5 | 64.8 |
| N(CH₃)₂ | 45.5 | 45.3 |
| O-C(CH₃)₂ | - | 83.9 |
| O-C(C H₃)₂ | - | 24.9 |
Infrared (IR) Spectroscopy
The presence or absence of the hydroxyl groups on the boron atom provides a clear distinction in the IR spectra.
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | This compound | This compound Pinacol Ester |
| O-H (stretch, broad) | ~3300 | Absent |
| C-H (aromatic) | ~3050 | ~3050 |
| C-H (aliphatic) | ~2950, 2800 | ~2980, 2850 |
| C=C (aromatic) | ~1610, 1520 | ~1610, 1520 |
| B-O (stretch) | ~1350 | ~1360 |
| B-C (stretch) | ~1090 | ~1140 |
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of the successful conversion through the change in molecular weight.
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z [M+H]⁺ |
| This compound | C₉H₁₄BNO₂ | 179.03 | 180.12 |
| This compound Pinacol Ester | C₁₅H₂₄BNO₂ | 261.17 | 262.20 |
Experimental Protocols
The following are general procedures for the synthesis and spectroscopic analysis of the title compounds.
Synthesis of this compound
A common route to this compound involves the lithiation of a protected benzylamine followed by quenching with a trialkyl borate and subsequent hydrolysis.
-
Protection: Start with 4-bromobenzylamine and protect the amine, for example, as a Boc derivative.
-
Halogen-Metal Exchange: Dissolve the protected 4-bromobenzylamine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour.
-
Borylation: Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis and Deprotection: Quench the reaction with aqueous HCl. This will hydrolyze the borate ester and remove the Boc protecting group.
-
Workup: Adjust the pH to neutral and extract the product with an appropriate organic solvent. Purify by recrystallization or column chromatography.
Synthesis of this compound Pinacol Ester
The pinacol ester is typically prepared by a condensation reaction between the boronic acid and pinacol.
-
Reaction Setup: Dissolve this compound and 1.1 equivalents of pinacol in a suitable solvent such as toluene or dichloromethane.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or NMR).
-
Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography.
Spectroscopic Analysis
-
NMR: Samples were dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR: Spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
MS: Mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow of comparing the two compounds.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The spectroscopic differences between this compound and its pinacol ester are distinct and readily identifiable. The disappearance of the broad B(OH)₂ signal and the appearance of a sharp, 12-proton singlet for the pinacol methyl groups in the ¹H NMR spectrum is the most definitive indicator of successful esterification. This is strongly supported by the loss of the broad O-H stretch in the IR spectrum and the corresponding mass increase in the mass spectrum. Researchers can confidently use these spectroscopic handles to monitor the synthesis and confirm the identity and purity of these valuable chemical building blocks.
Safety Operating Guide
Safe Disposal of 4-((Dimethylamino)methyl)phenylboronic Acid: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This document provides detailed, procedural guidance for the safe disposal of 4-((Dimethylamino)methyl)phenylboronic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1] |
| Waste Container Type | Chemically compatible, sealed container (e.g., High-Density Polyethylene - HDPE, glass). | [3] |
| Waste Labeling | "Hazardous Waste," "this compound," and list of known hazards. | [3] |
| Waste Segregation | Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. | [1] |
| Contaminated Material Disposal | All contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous waste. | [4] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]
1. Waste Collection and Segregation:
-
Designate a specific, chemically compatible container for the collection of this compound waste.[3]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[3]
-
Collect all waste, including solid material and any solutions containing the compound, in this designated container.
-
Any materials that have come into contact with the chemical, such as contaminated gloves, pipette tips, and absorbent materials from a spill cleanup, must also be placed in the hazardous waste container.[4]
2. Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]
3. Potential for Neutralization (with EHS Approval):
-
For some simple boronic acids, neutralization to a neutral pH (around 7) using a mild base like sodium bicarbonate may be a possibility prior to disposal.[6]
-
Crucially, this step should not be undertaken without the explicit approval and specific protocol from your institution's EHS department. [1] Unauthorized neutralization can lead to unforeseen reactions.
4. Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal service.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which will typically involve completing a waste manifest form.
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don PPE: Wear the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill:
-
Collect Waste: Once absorbed, scoop the material into the designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Report the Spill: Inform your supervisor and your institution's EHS department about the spill, detailing the chemical and the quantity involved.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-((Dimethylamino)methyl)phenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in the laboratory.
Immediate Safety and Handling Precautions
This compound and its derivatives are irritants to the skin, eyes, and respiratory tract.[1][2][3] All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact with dust particles and potential splashes which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | To prevent respiratory tract irritation from the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach is crucial for the safe handling of this compound. The following workflow diagram illustrates the key steps from preparation to post-handling cleanup.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous chemical waste.[1][4] Under no circumstances should this material be disposed of down the drain or in regular laboratory trash.[3][4]
Waste Segregation and Collection:
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[3][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must be kept securely sealed except when adding waste.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Segregation: This compound should not be mixed with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][5]
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[4] Avoid raising dust.
-
Clean-up: Carefully collect the absorbed material and place it into a sealed and labeled hazardous waste container.[4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[4]
Final Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4] Provide them with a complete and accurate description of the waste material. Laboratory personnel should not transport hazardous waste outside of their designated work area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
